Fmoc-DAP-N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-azidopropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-22-21-11-5-10-20-18(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWDONRFYHZMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-DAP-N3: A Versatile Building Block for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid, β-azide (Fmoc-L-Dap(N3)-OH), a derivative of the proteinogenic amino acid alanine, has become an indispensable tool in modern peptide chemistry and drug development.[1] Its significance lies in the introduction of a bioorthogonal azide moiety into peptide sequences. This azide group acts as a versatile chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the site-specific conjugation of peptides to a wide array of molecules including fluorescent dyes, imaging agents, and drug payloads.[2] This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols associated with Fmoc-L-Dap(N3)-OH.
Core Chemical Properties
Fmoc-DAP-N3 is a white to beige amorphous solid valued for its stability under standard solid-phase peptide synthesis (SPPS) conditions.[3] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into Fmoc-based SPPS workflows.[2] The azide functionality is stable during the repeated cycles of basic Fmoc deprotection and subsequent amino acid couplings.[4]
Quantitative Data Summary
| Property | Value | References |
| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid | |
| Synonyms | Fmoc-β-azido-L-alanine, Fmoc-L-azidoalanine, Fmoc-Aza-OH, Fmoc-Ala(N3)-OH | |
| CAS Number | 684270-46-0 | |
| Molecular Formula | C₁₈H₁₆N₄O₄ | |
| Molecular Weight | 352.35 g/mol | |
| Appearance | White to beige amorphous solid | |
| Melting Point | >155 °C (decomposition) | |
| Purity (Typical) | ≥98% (HPLC) | |
| Solubility | Slightly soluble in DMF, DMSO, Methanol | |
| Storage Temperature | 2-8°C or -20°C | |
| Azide IR Absorption | ~2100 cm⁻¹ |
Experimental Protocols
The primary application of Fmoc-L-Dap(N3)-OH is its incorporation into a peptide chain during Fmoc-based solid-phase peptide synthesis. The resulting azide-containing peptide can then be utilized in various bioconjugation reactions.
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide Sequence via SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate Fmoc-L-Dap(N3)-OH onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-Dap(N3)-OH
-
Coupling reagent (e.g., PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for mixing
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 20 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).
-
Confirm the presence of a free primary amine using a Kaiser test.
-
-
Coupling of Fmoc-L-Dap(N3)-OH:
-
In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF. For challenging sequences, 3-5 equivalents of the amino acid and coupling reagent may be used.
-
Pre-activate the mixture by allowing it to stand for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-3 hours at room temperature.
-
Monitor the reaction completion with a Kaiser test. If the test is positive, indicating incomplete coupling, continue agitation or consider a second coupling.
-
-
Washing: Once coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF and DCM.
Protocol 2: Post-Synthesis Peptide Cleavage and Deprotection
Caution: Thiol-based scavengers like ethanedithiol (EDT) can reduce the azide group to an amine. It is recommended to use a cleavage cocktail with triisopropylsilane (TIS).
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Methodology:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an azide-containing peptide to an alkyne-functionalized molecule.
Materials:
-
Azide-containing peptide
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Suitable solvent (e.g., water/acetonitrile mixture)
Methodology:
-
Dissolve the azide-containing peptide and the alkyne-containing molecule in the chosen solvent system.
-
Add a solution of copper(II) sulfate.
-
Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purify the resulting triazole-linked conjugate using reverse-phase HPLC.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for incorporating this compound and a potential application in creating a targeted peptide-drug conjugate.
Caption: Workflow for the incorporation of Fmoc-Dap(N3)-OH in SPPS.
Caption: Logical workflow for a peptide-drug conjugate utilizing this compound.
Applications in Research and Drug Development
The ability to introduce a versatile azide handle into peptides has led to numerous applications:
-
Peptide-Drug Conjugates (PDCs): The azide can be used to "click" potent cytotoxic drugs onto tumor-targeting peptides, creating highly specific drug delivery systems.
-
PEGylation: Attaching polyethylene glycol (PEG) chains via a stable triazole linkage can improve the pharmacokinetic profile of therapeutic peptides.
-
Fluorescent and Biotin Labeling: The conjugation of fluorescent dyes or biotin allows for the tracking and visualization of peptides in cellular imaging studies or for their use in affinity-based purification.
-
Peptide Macrocyclization: Incorporating both an azide (via Fmoc-L-Dap(N3)-OH) and an alkyne-containing amino acid into the same peptide sequence allows for intramolecular CuAAC to generate structurally constrained, cyclic peptides with potentially enhanced stability and bioactivity.
-
Bioconjugation: Peptides containing this unnatural amino acid can be linked to proteins, surfaces, or other biomolecules to create novel diagnostic tools and therapeutic agents.
Safety and Handling
While generally stable under normal laboratory conditions, Fmoc-L-Dap(N3)-OH is an organic azide and should be handled with care. Avoid excessive heat, shock, or friction. It is recommended to store the compound at 2-8°C and handle it in a well-ventilated area. During peptide cleavage, the use of thiol-free scavenger cocktails is crucial to prevent the reduction of the azide group.
References
Fmoc-DAP-N3: Properties and Synonyms
A comprehensive technical guide on Fmoc-DAP-N3, a key reagent in bioconjugation and peptide synthesis, is detailed below. This document provides researchers, scientists, and drug development professionals with essential information regarding its chemical properties, synonyms, and applications.
This compound, identified by the CAS Number 1021422-85-4, is a versatile chemical compound utilized in peptide synthesis and bioconjugation.[1][2] It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of amines during peptide synthesis.[1] The presence of an azide functional group (N3) allows for further functionalization through click chemistry, making it an invaluable tool in medicinal chemistry and drug development.[1][3]
It is important to distinguish this compound from a related compound, Fmoc-Dap(N3)-OH (CAS Number: 684270-46-0). While both are derivatives of diaminopropionic acid used to introduce an azide group, they are distinct molecules with different molecular weights and potentially different applications. This guide focuses on this compound (CAS 1021422-85-4).
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1021422-85-4 |
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.4 g/mol (322.36 g/mol as per another source) |
| Purity | ≥ 99% (HPLC) |
| Appearance | White crystalline powder |
| Melting Point | 82 - 87 °C |
| Storage Conditions | 2 - 8 °C |
Synonyms
A list of known synonyms for this compound is provided below for easy reference.
| Synonym |
| 1-(Fmoc-amino)-3-azidopropylene |
| 1-(Fmoc-amino)-3-azidopropane |
Experimental Protocols
This compound serves as a building block for introducing an azide functional group into peptides and other molecules. The Fmoc-protected amine allows for its use in standard solid-phase peptide synthesis (SPPS). The terminal azide then acts as a handle for subsequent bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".
The following are detailed protocols for the incorporation of an azide-containing amino acid like this compound into a peptide chain via Fmoc-based SPPS, followed by cleavage and a subsequent click chemistry reaction.
Protocol 1: Incorporation into a Peptide Sequence via SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate an Fmoc-protected amino acid with an azide group onto a resin-bound peptide chain.
Materials and Reagents:
-
Peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Coupling reagent (e.g., PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Methodology:
-
Resin Swelling: Place the peptide-resin in the synthesis vessel and wash with DMF (3 x 5 mL per gram of resin) for 20 minutes to swell the resin.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-3 hours at room temperature.
-
Perform a Kaiser test on a small sample of resin beads to monitor the reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol 2: Post-Synthesis Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and removal of side-chain protecting groups.
Materials and Reagents:
-
Peptide-resin
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide-containing peptide to an alkyne-functionalized molecule in solution.
Materials and Reagents:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Reaction buffer (e.g., phosphate buffer)
Methodology:
-
Reactant Preparation: Dissolve the purified azide-peptide and the alkyne-functionalized molecule in the reaction buffer.
-
Reaction Initiation: Add freshly prepared solutions of sodium ascorbate and copper(II) sulfate to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature, protected from light. Reaction times can vary from 30 minutes to several hours.
-
Purification: Purify the resulting triazole-linked conjugate using reverse-phase HPLC.
Quantitative Data for Experimental Protocols
The following table summarizes key quantitative parameters for the described experimental protocols, providing a reference for expected outcomes.
| Parameter | Value/Range | Notes |
| This compound Equivalents for Coupling | 3-5 eq. | Relative to resin loading capacity. |
| Coupling Reagent Equivalents | 3-5 eq. | e.g., PyBOP. |
| DIPEA Equivalents for Coupling | 6-10 eq. | |
| Coupling Time | 1-3 hours | |
| Cleavage Cocktail Volume | ~10 mL / gram of resin | Sufficient to swell the resin and dissolve the peptide. |
| Cleavage Time | 2-4 hours | |
| Expected Crude Peptide Purity | 70-90% | Dependent on peptide sequence and synthesis efficiency. |
| Expected Overall Yield | 40-80% | Varies based on peptide length, complexity, and purification losses. |
Visualized Workflows and Pathways
The following diagrams illustrate the key experimental workflows described above.
Caption: Workflow for the incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS).
Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
Stability and storage conditions for Fmoc-DAP-N3
An In-depth Technical Guide to the Stability and Storage of Fmoc-DAP-N3
For researchers, scientists, and drug development professionals, Nα-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, azide (this compound), also referred to as Fmoc-L-Dap(N3)-OH or Nα-Fmoc-L-β-azidoalanine, is a critical building block in solid-phase peptide synthesis (SPPS). Its utility lies in the introduction of a bioorthogonal azide handle into peptide sequences, enabling a wide array of subsequent modifications such as PEGylation, cyclization, and the attachment of cytotoxic drugs or fluorescent probes via "click chemistry."[1][2] The stability of this reagent throughout the synthesis and storage process is paramount to achieving high yields of the desired modified peptide. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, complete with experimental protocols and quantitative data.
Physicochemical Properties
This compound is typically supplied as a white to off-white solid with a purity of ≥99% as determined by HPLC.[2][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₆N₄O₄ | [4] |
| Molecular Weight | 352.34 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥99% (HPLC) | |
| Storage Temperature | 2-8°C or -20°C | |
| Melting Point | 82 - 87 °C or >155 °C (decomposition) |
Stability Profile
The stability of this compound is primarily influenced by the chemical environment, particularly during the cleavage step of SPPS, and the physical storage conditions.
Chemical Stability
The azide functional group is remarkably stable under the standard conditions of Fmoc-based SPPS. This includes the basic conditions required for Fmoc deprotection (typically 20% piperidine in DMF) and the acidic conditions of the final cleavage from the resin (using trifluoroacetic acid, TFA).
The most significant side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂). This reduction predominantly occurs during the final TFA-mediated cleavage and deprotection step, especially when certain scavengers are present in the cleavage cocktail.
Impact of Scavengers on Azide Stability
Scavengers are essential in cleavage cocktails to quench reactive carbocations generated from the removal of side-chain protecting groups, thereby preventing modification of sensitive residues like tryptophan and methionine. However, thiol-based scavengers are the primary cause of undesired azide reduction.
The selection of an appropriate scavenger is critical to preserving the integrity of the azide group. The following tables summarize the extent of azide reduction observed with different thiol-based scavengers.
Table 1: Comparison of Cleavage Cocktails on Azide Group Stability
| Cleavage Cocktail Composition (v/v) | Cleavage Time (hours) | Azide Product (%) | Amine Byproduct (%) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 | >95% | <5% |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | 2 | ~50% | ~50% |
| 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DTT | 2 | >90% | <10% |
Data is adapted from a study on a peptide containing Fmoc-L-Orn(N3)-OH, a close structural analog.
Table 2: Amine to Azide Ratio in Cleaved Peptides with Various Thiol Scavengers
| Azide-Containing Oligomer | TFA/H₂O/TIS/EDT | TFA/H₂O/TIS/DTT | TFA/H₂O/TIS/Thioanisole |
| Peptide 1 | 50/50 | 15/86 | 17/83 |
| Peptide 2 | 35/65 | 13/87 | 17/83 |
| Peptide 3 | 20/73 | 8/92 | 17/83 |
| Peptide 4 | 13/87 | 4/96 | 14/86 |
| Peptide 5 | 44/56 | 13/87 | 7/93 |
As the data indicates, 1,2-ethanedithiol (EDT) is a potent reducing agent for the azide group under acidic cleavage conditions. Dithiothreitol (DTT) is a significantly safer alternative, leading to much less reduction. Non-thiol scavengers, such as triisopropylsilane (TIS), are generally considered safe for azides.
Storage and Handling Conditions
Proper storage and handling are crucial to maintain the stability and purity of this compound.
Storage Recommendations
-
Temperature : For long-term storage, this compound should be stored at -20°C. For short-term storage, 2-8°C is acceptable. Some suppliers ship the product on ice.
-
Light : The compound should be protected from light. It is advisable to store it in an amber vial or a container that shields it from light.
-
Moisture : this compound is hygroscopic and should be stored in a tightly sealed container to prevent moisture absorption, which can degrade the product. Before opening, the container should be allowed to equilibrate to room temperature in a desiccator to avoid condensation.
-
Inert Atmosphere : After dispensing, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing.
Handling Precautions
-
As an organic azide, this compound should be handled with care, avoiding excessive heat, shock, or friction.
-
Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.
-
Do not use metal spatulas or utensils for handling, as this can lead to the formation of unstable heavy metal azides.
-
Handle the compound in a well-ventilated area.
-
Review the Safety Data Sheet (SDS) before use for complete safety information.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the manual coupling of this compound during solid-phase peptide synthesis.
Materials:
-
Peptide-resin
-
This compound
-
Coupling reagent (e.g., PyBOP, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Resin Swelling : Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection : Remove the N-terminal Fmoc group of the resin-bound peptide by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Washing : Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Amino Acid Activation : In a separate vial, dissolve this compound (3-5 equivalents), a coupling reagent such as PyBOP (2.9-4.9 equivalents), and an additive like HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the swelled and deprotected resin. Agitate the reaction mixture for 1-3 hours at room temperature.
-
Monitoring : Perform a Kaiser test to confirm the completion of the coupling reaction. A yellow or faint color indicates completion. If the test is positive (blue), repeat the coupling step.
-
Washing : Wash the resin thoroughly with DMF and DCM to remove excess reagents. The resin is now ready for the next synthesis cycle.
Protocol 2: Peptide Cleavage while Preserving the Azide Group
This protocol is designed to cleave the final peptide from the solid support while minimizing the reduction of the azide group.
Materials:
-
Azide-containing peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation : After the final Fmoc deprotection, thoroughly wash the peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation : In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Note : Do not include any thiol-based scavengers like EDT.
-
Cleavage Reaction : Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation : Filter the resin and collect the filtrate into a new centrifuge tube. Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether.
-
Peptide Collection : Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying : Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Visual Guides
Caption: Workflow for this compound incorporation and cleavage.
Caption: Primary degradation pathway for the azide group.
References
Navigating the Solubility of Fmoc-DAP-N3: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide providing researchers, scientists, and drug development professionals with in-depth information on the solubility of Nα-Fmoc-Nγ-azido-L-diaminopropionic acid (Fmoc-DAP-N3). This document outlines the known qualitative solubility of this critical reagent in various common laboratory solvents, offers a detailed experimental protocol for solubility determination, and illustrates its application in solid-phase peptide synthesis (SPPS).
This compound is a cornerstone in modern peptide synthesis and modification, primarily utilized for the introduction of an azide moiety into peptide chains. This functional group serves as a versatile handle for subsequent bioconjugation reactions via "click chemistry," a powerful tool for developing peptide-drug conjugates, imaging agents, and novel biomaterials.[1][2][3] Understanding the solubility of this reagent is paramount for efficient and successful peptide synthesis.
Qualitative Solubility of this compound
Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on its structural properties as an Fmoc-protected amino acid and information from suppliers and related studies, a qualitative assessment of its solubility can be provided. Fmoc-protected amino acids are generally soluble in polar aprotic solvents commonly used in peptide synthesis.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Qualitative Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Good to Excellent | The most common and effective solvent for Fmoc-SPPS. Most Fmoc-amino acids exhibit high solubility.[4][5] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Good | Often used as a solvent for stock solutions and can be a suitable alternative to DMF. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good | Another common solvent in peptide synthesis with good solvating properties for Fmoc-amino acids. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Limited to Poor | Generally not a good solvent for dissolving Fmoc-amino acids, but used for washing steps in SPPS. |
| Water | Polar Protic | Poor to Insoluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions without additives. |
| Methanol / Ethanol | Polar Protic | Limited to Poor | May have some solubility, but generally not the primary choice for SPPS coupling reactions. |
This table is based on general knowledge of Fmoc-amino acid solubility and available product information. Empirical determination is recommended for specific applications.
Experimental Protocol for Determining Solubility
Given the lack of specific quantitative data, it is often necessary to determine the solubility of this compound empirically for a specific application or solvent system. The following protocol outlines a general procedure for this determination.
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Microcentrifuge
-
Thermostatically controlled environment (e.g., water bath or incubator)
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh a small, excess amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Add a known volume of the test solvent (e.g., 1 mL) to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Place the vial in a thermostatically controlled environment at the desired temperature and stir continuously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, visually inspect the solution to confirm the presence of undissolved solid.
-
To separate the dissolved portion from the solid, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed. For higher accuracy, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.
-
-
Quantification of Dissolved Solute:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as:
-
HPLC: Inject the sample onto a calibrated HPLC system and determine the concentration based on the peak area relative to a standard curve.
-
UV-Vis Spectrophotometry: Measure the absorbance at the characteristic wavelength for the Fmoc group (around 267 nm or 301 nm) and calculate the concentration using a standard curve prepared with known concentrations of this compound.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its incorporation into a peptide sequence during SPPS. The azide group remains stable throughout the synthesis cycles and can be used for post-synthetic modifications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-L-Dap(N3)-OH for Peptide Modification
Introduction
Fmoc-L-Dap(N3)-OH, known systematically as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, is a non-canonical amino acid derivative that has become an indispensable tool in modern peptide chemistry, chemical biology, and drug development.[1] It is structurally analogous to L-alanine, with an azide (N₃) moiety replacing a hydrogen on the beta-carbon.[1] The key feature of this molecule is its dual functionality: the alpha-amine is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Simultaneously, the side-chain azide group serves as a versatile and bioorthogonal "chemical handle." This handle is stable throughout the SPPS process, including repeated basic Fmoc deprotection steps and final acidic cleavage from the resin.[3]
The primary utility of incorporating an azide group into a peptide sequence is to enable highly specific and efficient post-synthetic modifications. This is most commonly achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," or via the Staudinger ligation. These reactions allow for the covalent attachment of a wide array of molecules, such as fluorescent dyes, cytotoxic drug payloads, imaging agents, or polyethylene glycol (PEG) chains, facilitating the creation of advanced peptide-drug conjugates, molecular probes, and cyclic peptides. The resulting 1,2,3-triazole linkage formed during CuAAC is chemically robust and is considered a mimic of the native amide bond.
Core Properties and Specifications
The fundamental physicochemical properties of Fmoc-L-Dap(N3)-OH are summarized below, providing essential data for its handling, storage, and use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 684270-46-0 | |
| Molecular Formula | C₁₈H₁₆N₄O₄ | |
| Molecular Weight | 352.34 g/mol | |
| Synonyms | Fmoc-β-azido-L-alanine, Fmoc-Aza-OH | |
| Appearance | White to off-white solid | |
| Purity (Typical) | ≥99% (HPLC) | |
| Storage Temperature | 2-8°C |
Key Applications and Features
-
Compatibility with Fmoc-SPPS: The Fmoc protecting group allows for seamless integration into standard automated or manual solid-phase peptide synthesis workflows.
-
Bioorthogonal Chemical Handle: The azide group is chemically inert to the conditions of peptide synthesis but can be selectively reacted post-synthesis. It is also bioorthogonal, meaning it does not react with naturally occurring functional groups in biological systems.
-
"Click Chemistry" (CuAAC): The azide is a key component for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is characterized by high yields, mild aqueous reaction conditions, and stereospecificity, forming a stable triazole linkage.
-
Staudinger Ligation: The azide can react with a phosphine-thioester to form a native amide bond in a traceless manner, offering an alternative conjugation strategy that does not require a cysteine residue.
-
Versatile Bioconjugation: Enables the site-specific attachment of various functionalities, including:
-
Drug Payloads: Creating targeted peptide-drug conjugates (PDCs).
-
Imaging Agents: Attaching fluorescent dyes or radiolabels for diagnostics and cellular tracking.
-
PEGylation: Modifying peptides with polyethylene glycol (PEG) to improve pharmacokinetic properties like solubility and in vivo half-life.
-
Peptide Cyclization: Enhancing stability, receptor affinity, and bioavailability.
-
Experimental Workflows and Visualizations
The general process for using Fmoc-L-Dap(N3)-OH involves its incorporation into a peptide via SPPS, followed by a post-synthetic modification step to conjugate a molecule of interest.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prevalent method for modifying azide-containing peptides. It involves the reaction between the peptide's azide group and a terminal alkyne on a molecule of interest, catalyzed by a Cu(I) source.
Traceless Staudinger Ligation
The Staudinger ligation provides a method to form a native amide bond without any residual atoms from the ligation chemistry. It is an excellent alternative to native chemical ligation, as it does not require an N-terminal cysteine.
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of Fmoc-L-Dap(N3)-OH into a peptide and its subsequent modification.
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH via Manual Fmoc-SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate the amino acid onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Dap(N3)-OH
-
Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). PyBOP is often recommended for optimal results.
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel and shaker
Methodology:
-
Resin Swelling & Deprotection:
-
Swell the peptide-resin in DMF for 20-30 minutes.
-
Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (beads turn blue).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3-5 eq. relative to resin loading), PyBOP (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates complete coupling.
-
If the test is positive, continue agitation or consider a second coupling.
-
Once coupling is complete, drain the solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents.
-
Protocol 2: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a purified azide-containing peptide with an alkyne-functionalized molecule in solution.
Materials:
-
Purified, lyophilized azido-peptide
-
Alkyne-functionalized molecule (e.g., fluorescent dye, 1.5-3 eq.)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
Solvent: Degassed buffer (e.g., PBS, pH 7.4) or a mixture with an organic co-solvent like DMSO or DMF if solubility is an issue.
Methodology:
-
Preparation:
-
Dissolve the azido-peptide and the alkyne-functionalized molecule in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and Sodium Ascorbate (e.g., 100 mM in water).
-
-
Reaction:
-
To the peptide/alkyne mixture, add the CuSO₄ solution to a final concentration of 0.1-0.25 mM.
-
Add the Sodium Ascorbate solution to a final concentration of 5 mM. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Gently agitate the reaction mixture at room temperature, protected from light if using a photosensitive dye. Reaction times can vary from 1 to 12 hours.
-
-
Purification:
-
Monitor the reaction progress using analytical RP-HPLC and/or mass spectrometry.
-
Once complete, purify the final conjugated peptide from excess reagents and unreacted starting materials using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 3: Peptide Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the solid support while removing side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: A mixture containing Trifluoroacetic Acid (TFA) and scavengers. A recommended cocktail to preserve the azide group is:
-
95% TFA / 2.5% Water / 2.5% Dithiothreitol (DTT) . DTT is crucial to prevent the reduction of the azide group to an amine.
-
-
Cold diethyl ether
Methodology:
-
Cleavage:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (approx. 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
-
Drying:
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters associated with the synthesis and modification of peptides using Fmoc-L-Dap(N3)-OH.
Table 1: SPPS Coupling Parameters
| Parameter | Value / Condition | Notes | Reference(s) |
| Amino Acid Equivalents | 3 - 5 eq. (relative to resin loading) | An excess is used to drive the reaction to completion. | |
| Coupling Reagent Equivalents | 3 - 5 eq. | PyBOP or HBTU. | |
| Base Equivalents (DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. | |
| Coupling Time | 1 - 4 hours | Monitor completion with a ninhydrin (Kaiser) test. | |
| Typical Coupling Yield | >99% | High yields are expected under optimized conditions. | |
| Overall SPPS Yield | 50 - 80% | Varies significantly based on peptide length and sequence complexity. |
Table 2: Purification Performance
| Technique | Separation Basis | Typical Purity | Throughput | Notes | Reference(s) |
| RP-HPLC | Hydrophobicity | 85-98% | Low to Med | Standard method for research-grade peptide purification. | |
| Ion-Exchange (IEX) | Net Charge | 80-95% | Med to High | Useful for removing impurities with different charge states. | |
| Size-Exclusion (SEC) | Molecular Size | 70-90% | High | Best for removing aggregates or small molecule impurities. |
Conclusion
Fmoc-L-Dap(N3)-OH is a robust and versatile building block for introducing a bioorthogonal azide handle into synthetic peptides. Its full compatibility with standard Fmoc-SPPS protocols, combined with the high efficiency and specificity of subsequent "click chemistry" or Staudinger ligation reactions, provides a powerful platform for the development of sophisticated peptide conjugates. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to leverage this technology for applications in drug discovery, diagnostics, and fundamental biological research.
References
Orthogonal Protection Strategy Using Fmoc-DAP-N3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. The ability to introduce non-canonical amino acids with bioorthogonal functionalities opens up avenues for creating sophisticated molecular architectures, such as antibody-drug conjugates (ADCs), advanced molecular probes, and cyclic peptides with enhanced stability and bioactivity.[1][2] Among the repertoire of tools available, the use of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, commonly known as Fmoc-L-Dap(N3)-OH, represents a robust and versatile strategy for the seamless introduction of an azide moiety into a peptide sequence.[3] This guide provides a comprehensive overview of the orthogonal protection strategy employing Fmoc-L-Dap(N3)-OH, detailing its core principles, experimental protocols, and key applications.
Core Principle: An Orthogonal System for Precise Control
The power of Fmoc-L-Dap(N3)-OH lies in its orthogonal protection scheme, which allows for the selective deprotection and modification of different parts of the peptide molecule at various stages of the synthesis.[1] The two key functional groups are:
-
The α-amine protected by the Fluorenylmethyloxycarbonyl (Fmoc) group: This group is base-labile and is readily removed under standard solid-phase peptide synthesis (SPPS) conditions using a solution of piperidine in a polar aprotic solvent. This allows for the stepwise elongation of the peptide chain.[1]
-
The side-chain azide (-N3) group: This group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions often used for cleavage from the solid support. The azide serves as a bioorthogonal handle, meaning it is chemically inert to the functional groups typically found in biological systems but can be selectively reacted with a specific partner.
This orthogonality provides independent control over the peptide backbone elongation and the subsequent modification of the side chain, enabling a modular and highly controlled approach to complex peptide synthesis.
Data Presentation: Properties and Reaction Conditions
A summary of the key properties of Fmoc-L-Dap(N3)-OH and typical reaction conditions for its use are presented below for easy reference and comparison.
Table 1: Core Properties of Fmoc-L-Dap(N3)-OH
| Property | Value |
| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid |
| Synonyms | Fmoc-β-azido-L-alanine, Fmoc-L-azidoalanine |
| Molecular Formula | C₁₈H₁₆N₄O₄ |
| Molecular Weight | 352.35 g/mol |
| CAS Number | 684270-46-0 |
Table 2: Typical Solid-Phase Peptide Synthesis (SPPS) Parameters for Fmoc-L-Dap(N3)-OH
| Parameter | Conditions | Expected Efficiency/Yield | Notes |
| Fmoc Deprotection | 20% piperidine in DMF, 2 cycles (3-5 min followed by 10-15 min) | >99% | Complete deprotection is crucial to avoid deletion sequences. |
| Coupling | Fmoc-L-Dap(N3)-OH (3 eq.), PyBOP (3 eq.), DIPEA (6 eq.) in DMF | >99% | HBTU or TBTU may give poor results; PyBOP or Castro's reagent is recommended. |
| Coupling Time | 1 - 3 hours | - | Reaction completion can be monitored with a ninhydrin (Kaiser) test. |
| Cleavage Cocktail | Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) | - | Thiol-based scavengers like DTT or EDT should be avoided as they can reduce the azide group. |
Experimental Protocols
Detailed methodologies for the key experiments involving Fmoc-L-Dap(N3)-OH are provided below.
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide Sequence via SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate Fmoc-L-Dap(N3)-OH onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Dap(N3)-OH
-
Coupling reagent (e.g., PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: DMF, DCM
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of Fmoc-L-Dap(N3)-OH:
-
In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test on a small sample of resin beads. If the test is positive (indicating an incomplete reaction), continue agitation or consider a second coupling.
-
-
Washing:
-
Once the coupling is complete (Kaiser test is negative), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Continuation of Synthesis: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.
Protocol 2: Post-Synthesis Peptide Cleavage and Deprotection
This protocol describes the cleavage of the synthesized azide-containing peptide from the solid support.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Methodology:
-
Final Fmoc Removal: Perform a final Fmoc deprotection as described in Protocol 1, Step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry thoroughly under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol describes the conjugation of an alkyne-modified molecule to the azide-containing peptide in solution after cleavage from the resin.
Materials:
-
Lyophilized azide-functionalized peptide
-
Alkyne-functionalized molecule (e.g., alkyne-fluorophore)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol to dissolve all components)
Methodology:
-
Reaction Setup:
-
Dissolve the azide-functionalized peptide and the alkyne-functionalized molecule in the chosen solvent system.
-
-
Addition of Reagents:
-
Add the Copper(II) Sulfate stock solution to the reaction mixture.
-
Add the freshly prepared Sodium Ascorbate stock solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
-
Incubation:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light if using a light-sensitive molecule.
-
-
Monitoring: Monitor the reaction progress using LC-MS to observe the consumption of the starting peptide and the formation of the triazole-conjugated product.
-
Purification: Once the reaction is complete, purify the final peptide conjugate from excess reagents and catalyst using reverse-phase HPLC (RP-HPLC).
-
Final Product: Lyophilize the pure fractions to obtain the final conjugate as a powder.
Visualizing the Workflow and Applications
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a potential application in studying cellular signaling.
Caption: Workflow for the synthesis of an azido-peptide using Fmoc-L-Dap(N3)-OH.
Caption: Post-synthesis modification of an azido-peptide via Click Chemistry.
Conclusion
The orthogonal protection strategy employing Fmoc-L-Dap(N3)-OH is a powerful and indispensable tool in the field of peptide chemistry and bioconjugation. Its seamless integration into established SPPS protocols provides a gateway to a vast array of subsequent modifications through highly efficient and selective azide-alkyne cycloaddition reactions. By understanding the underlying principles and adhering to optimized experimental protocols, researchers can leverage this versatile building block to construct complex and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
The Azide Group in Fmoc-L-Dap(N3)-OH: A Technical Guide to a Versatile Chemical Handle
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, commonly known as Fmoc-L-Dap(N3)-OH, is a non-canonical amino acid that has become an indispensable tool in modern peptide chemistry, chemical biology, and drug development.[1] It is a derivative of L-alanine or L-2,3-diaminopropionic acid where a terminal azide group (-N3) is present on the side chain.[1][2] The power of this building block lies in the unique properties of the azide group, which serves as a stable, versatile, and bioorthogonal chemical handle.[3][4]
The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine makes Fmoc-L-Dap(N3)-OH directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the precise, site-specific incorporation of the azide moiety into any desired position within a peptide sequence. The azide group itself is exceptionally stable under the conditions of Fmoc-SPPS, including repeated cycles of basic piperidine treatment for Fmoc deprotection and amide bond formation. This stability ensures its latent reactivity is preserved throughout the synthesis, ready for post-synthetic modifications.
The primary utility of the azide group is its ability to participate in highly efficient and selective bioorthogonal reactions, famously known as "click chemistry". These reactions allow for the covalent ligation of the azide-containing peptide to a vast array of molecules functionalized with a complementary reactive group, such as an alkyne or a phosphine. This capability has opened doors to creating sophisticated molecular architectures, from peptide-drug conjugates (PDCs) and advanced molecular probes to cyclic peptides with enhanced therapeutic properties.
Core Properties and Data
The fundamental physicochemical and spectroscopic properties of Fmoc-L-Dap(N3)-OH are crucial for experimental design and characterization.
| Property | Value | References |
| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid | |
| Synonyms | Fmoc-β-azido-L-alanine, Fmoc-L-azidoalanine, Nα-Fmoc-L-β-azidoalanine | |
| CAS Number | 684270-46-0 | |
| Molecular Formula | C₁₈H₁₆N₄O₄ | |
| Molecular Weight | 352.34 - 352.35 g/mol | |
| Appearance | White to beige/off-white amorphous solid or powder | |
| Melting Point | >155 °C (with decomposition) | |
| Storage Temperature | 2-8°C or -20°C | |
| Solubility | Slightly soluble in DMF, DMSO, Methanol | |
| Purity (Typical) | ≥98% (HPLC) | |
| Key Functional Groups | Fmoc (N-alpha protection), Azide (-N3 on side chain) |
The Role of the Azide Group: A Gateway to Bioorthogonal Chemistry
The azide group is the cornerstone of Fmoc-L-Dap(N3)-OH's utility. It is small, metabolically stable, and, most importantly, inert to the vast majority of functional groups found in biological systems. This "bioorthogonality" allows for highly selective chemical reactions to be performed on azide-modified peptides, even in complex biological environments, without interfering with native cellular processes. The primary reactions leveraging the azide handle are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of "click chemistry". It involves the reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a highly stable 1,4-disubstituted-1,2,3-triazole ring. This linkage is chemically robust, mimicking the geometry of a native amide bond while being resistant to hydrolysis and enzymatic degradation. The reaction is characterized by its high efficiency, specificity, and mild, often aqueous, conditions.
Applications:
-
Peptide-Drug Conjugates (PDCs): Attaching potent cytotoxic drugs to tumor-targeting peptides.
-
PEGylation: Covalently linking polyethylene glycol (PEG) chains to improve the pharmacokinetic profiles of therapeutic peptides.
-
Fluorescent and Biotin Labeling: Conjugating reporter molecules like fluorescent dyes or biotin for cellular imaging, tracking, and affinity-based purification.
-
Peptide Cyclization: Creating cyclic structures by reacting an azide on one part of the peptide with an alkyne on another, which can improve stability and receptor affinity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful alternative to CuAAC that proceeds without the need for a copper catalyst. The reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts rapidly with an azide to form a stable triazole linkage. The elimination of the potentially cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems, including live-cell imaging.
Staudinger Ligation
The Staudinger ligation is another bioorthogonal reaction that involves the azide group. In this reaction, an azide reacts with a specifically engineered triarylphosphine (bearing an ortho ester group) to form an aza-ylide intermediate. This intermediate then rearranges under aqueous conditions to form a stable amide bond. This provides a unique method for forming a native peptide linkage under mild conditions.
Experimental Protocols and Data
The successful application of Fmoc-L-Dap(N3)-OH relies on optimized protocols for its incorporation and subsequent modification.
Quantitative Data for Key Experimental Steps
The following tables summarize typical quantitative data and conditions for the key experimental steps.
Table 1: Typical Conditions for Fmoc-L-Dap(N3)-OH Incorporation in SPPS
| Parameter | Value | Notes |
|---|---|---|
| Equivalents (vs. resin loading) | 3 - 5 eq. | An excess is used to drive the coupling reaction to completion. |
| Recommended Coupling Reagents | PyBOP, Castro's reagent (BOP) | HBTU and TBTU have been reported to give poor results or cause side reactions. |
| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. |
| Coupling Time | 1 - 3 hours | Reaction completion should be monitored with a ninhydrin (Kaiser) test. |
| Typical Coupling Yield | >99% | High yields are expected under optimized conditions. |
Table 2: Comparison of On-Resin Bioorthogonal Ligation Chemistries
| Reaction Type | Key Reactants | Catalyst / Conditions | Typical Reaction Time | Key Features |
|---|---|---|---|---|
| CuAAC | Azide-Peptide, Terminal Alkyne | CuSO₄, Sodium Ascorbate (reducing agent), Ligand (e.g., THPTA) | 1 - 4 hours | High efficiency and regioselectivity; forms a stable 1,4-triazole. |
| SPAAC | Azide-Peptide, Strained Alkyne (e.g., DBCO) | Catalyst-free, physiological pH | 1 - 4 hours | Copper-free, ideal for live-cell applications. |
| Staudinger Ligation | Azide-Peptide, Engineered Phosphine | Catalyst-free, aqueous buffer | 12 - 18 hours | Forms a stable, native-like amide bond. |
Detailed Methodologies
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide via Manual SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate Fmoc-L-Dap(N3)-OH onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Dap(N3)-OH
-
Coupling Reagent: PyBOP
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: If starting with dry resin, place the peptide-resin in the synthesis vessel and wash with DMF (3 x 5 mL per gram of resin) for 20-30 minutes to swell the resin.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain the solution. Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete deprotection.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF again (3 times) to remove all traces of piperidine and its byproducts.
-
Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 eq. relative to resin loading), PyBOP (3 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-3 hours at room temperature.
-
Monitoring and Washing: Perform a Kaiser test on a small sample of resin beads to monitor the reaction's completion (a negative test indicates a complete reaction). If the test is positive (indicating incomplete coupling), continue agitation or consider a second coupling. Once complete, drain the coupling solution and wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the on-resin click reaction between the azide-containing peptide and an alkyne-functionalized molecule.
Materials:
-
Resin-bound peptide containing the Fmoc-L-Dap(N3)-OH residue
-
Alkyne-functionalized molecule (e.g., alkyne-fluorophore)
-
Copper(II) Sulfate (CuSO₄) stock solution
-
Sodium Ascorbate stock solution (must be freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution
-
Degassed solvent (e.g., DMF/water mixture)
Methodology:
-
Resin Preparation: After the final SPPS step, wash the peptide-resin thoroughly with DMF and DCM. Swell the resin in a degassed solvent mixture.
-
Reagent Preparation: In a microcentrifuge tube, combine the alkyne-molecule (1.2-1.5 eq. relative to resin loading), the CuSO₄ solution (e.g., 0.1 eq.), and the THPTA ligand solution (e.g., 0.5 eq.) in the reaction solvent.
-
Reaction Initiation: Add the reagent mixture from step 2 to the swelled peptide-resin. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1.0 eq.).
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. If using a light-sensitive molecule, protect the reaction vessel from light.
-
Washing and Cleavage: After the reaction, drain the solution and wash the resin extensively with DMF, water, and DCM to remove copper and excess reagents. The modified peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Note: Avoid thiol-based scavengers like EDT, which can reduce the azide group.
Visualizations: Workflows and Applications
The following diagrams, generated using the DOT language, illustrate the experimental workflow and potential applications of Fmoc-L-Dap(N3)-OH.
Caption: General workflow for synthesizing functionalized peptides using Fmoc-L-Dap(N3)-OH.
Caption: Key bioorthogonal reactions enabled by the azide group.
Caption: Creating multivalent ligands to induce receptor clustering and signaling.
Conclusion
Fmoc-L-Dap(N3)-OH is a powerful and versatile building block in peptide science. The unique stability and bioorthogonal reactivity of its azide group provide a robust and efficient platform for the site-specific modification of peptides. This enables the synthesis of complex, functionalized biomolecules for a wide range of applications in research, diagnostics, and drug development, solidifying its role as an essential component in the modern chemist's toolkit.
References
Methodological & Application
Application Notes and Protocols for Incorporating Fmoc-DAP-N3 in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Dap(N3)-OH, a derivative of L-2,3-diaminopropionic acid, is a pivotal building block in modern peptide chemistry.[1] Its structure, featuring a base-labile Fmoc protecting group on the α-amine and a versatile azide moiety on the side chain, allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] The azide group serves as a bioorthogonal handle, inert to most biological functional groups, enabling highly selective post-synthetic modifications through "click chemistry" reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
These application notes provide a comprehensive guide to the incorporation of Fmoc-L-Dap(N3)-OH into peptide sequences, detailing experimental protocols, quantitative data, and applications in studying cellular signaling.
Data Presentation
The efficiency of incorporating Fmoc-L-Dap(N3)-OH and subsequent peptide synthesis is summarized in the tables below. These values are representative and can vary based on the specific peptide sequence and synthesis conditions.
Table 1: Key Parameters for Fmoc-L-Dap(N3)-OH Incorporation in SPPS [4]
| Parameter | Value | Notes |
| Resin Type | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | Choice depends on the desired C-terminus (amide or carboxylic acid). |
| Resin Loading | 0.3 - 0.8 mmol/g | Standard loading capacity for Fmoc-SPPS resins. |
| Fmoc-L-Dap(N3)-OH Equivalents | 3 - 5 eq. (relative to resin loading) | An excess drives the coupling reaction to completion. |
| Coupling Reagent Equivalents | 3 - 5 eq. | PyBOP or HATU are recommended for optimal results. |
| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. |
| Coupling Time | 1 - 3 hours | Monitor reaction completion with a ninhydrin (Kaiser) test. |
| Typical Coupling Yield | >99% | Expected with optimized conditions. |
Table 2: Fmoc Deprotection Parameters
| Parameter | Value | Notes |
| Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal. |
| Deprotection Time | 7 - 20 minutes (2 cycles) | A shorter initial treatment (3-5 min) is followed by a longer one (10-15 min). |
| Expected Efficiency | >99% | Complete deprotection is crucial to prevent deletion sequences. |
Table 3: Peptide Cleavage and Yield
| Parameter | Value | Notes |
| Cleavage Cocktail | Reagent K (TFA/H2O/Phenol/Thioanisole/EDT) or modified version with DTT | DTT is recommended as a scavenger to prevent azide reduction. Avoid EDT. |
| Expected Crude Peptide Purity | 70 - 90% | Dependent on peptide sequence and synthesis efficiency. |
| Expected Overall Yield | 50 - 80% | Varies based on peptide length and complexity. |
Table 4: Comparative Performance of Coupling Reagents for Challenging Couplings
| Parameter | PyBOP | HATU | HCTU |
| Crude Purity (%) | |||
| Peptide 1 (2x1 min coupling) | 48.11 | 83.63 | 79.86 |
| Peptide 1 (2x20 min coupling) | 70.27 | 79.91 | 80.52 |
| Peptide 2 (2x1 min coupling) | 40.10 | 89.63 | 88.29 |
| Peptide 2 (2x20 min coupling) | 88.54 | 91.23 | 92.11 |
| Aza-Peptide Synthesis | |||
| Reaction Half-life (min) | 150 | 40 | 40 |
| Acylation Yield (%) | ~65 | ~100 | ~55 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-Dap(N3)-OH
This protocol outlines the manual steps for incorporating Fmoc-L-Dap(N3)-OH into a peptide chain.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3-5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Fmoc-L-Dap(N3)-OH Coupling:
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3-5 eq.), a coupling reagent such as PyBOP or HATU (3-5 eq.), and an additive like Oxyma (3-5 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) and pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swelled and deprotected resin. Agitate the reaction mixture for 1-3 hours at room temperature.
-
Monitoring: To confirm reaction completion, perform a ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step can be repeated.
-
After complete coupling, wash the resin extensively with DMF and DCM.
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry thoroughly under vacuum.
2. Cleavage:
-
Prepare a cleavage cocktail. A common cocktail that minimizes azide reduction is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). If a stronger scavenger is needed, dithiothreitol (DTT) can be used, but ethanedithiol (EDT) should be avoided as it can significantly reduce the azide group.
-
Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
3. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the correct molecular weight.
-
Lyophilize the pure fractions to obtain the final peptide.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azido-Peptide
This protocol describes the conjugation of an alkyne-modified molecule to the azide-containing peptide in solution.
1. Reactant Preparation:
-
Dissolve the lyophilized azide-functionalized peptide and the alkyne-functionalized molecule (e.g., an alkyne-fluorophore) in a suitable buffer (e.g., PBS, pH 7.4).
2. Catalyst Solution Preparation:
-
Prepare fresh stock solutions of a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
3. Reaction:
-
In a reaction vessel, combine the peptide and alkyne solutions.
-
Add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, protected from light.
4. Purification:
-
Purify the final peptide conjugate by preparative HPLC to remove excess reagents and unreacted starting materials.
Visualizations
References
Application Notes and Protocols for Manual Fmoc-SPPS Incorporation of Fmoc-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for the development of novel therapeutics, diagnostic agents, and research tools in chemical biology.[1] Fmoc-L-Dap(N3)-OH, also known as Nα-Fmoc-L-β-azidoalanine, is a key building block that introduces a versatile azide moiety into a peptide sequence.[2] This azide group is stable under standard solid-phase peptide synthesis (SPPS) conditions and serves as a chemical handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3] This enables the precise conjugation of peptides with a wide range of molecules, including fluorescent dyes, cytotoxic drugs, and PEG chains, facilitating the creation of peptide-drug conjugates, cyclic peptides, and molecular probes.[3]
These application notes provide a detailed protocol for the manual incorporation of Fmoc-L-Dap(N3)-OH into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Data Summary
The following tables summarize the quantitative data for the key steps in the manual Fmoc-SPPS protocol for incorporating Fmoc-L-Dap(N3)-OH.
Table 1: Fmoc Deprotection
| Parameter | Value/Range | Notes |
| Reagent | 20% Piperidine in DMF | A fresh solution should be prepared. |
| Treatment 1 | 3-5 minutes | Initial, shorter deprotection step. |
| Treatment 2 | 10-15 minutes | Longer, main deprotection step. |
| Number of Cycles | 2 | Ensures complete removal of the Fmoc group. |
| Expected Efficiency | >99% | Crucial for preventing deletion sequences. |
Table 2: Fmoc-L-Dap(N3)-OH Coupling
| Parameter | Value/Range | Notes |
| Fmoc-L-Dap(N3)-OH | 3-5 equivalents | Relative to the resin loading capacity. |
| Coupling Reagent | 3-5 equivalents | PyBOP or HATU are recommended for high efficiency. HBTU/TBTU may give poor results. |
| Additive (e.g., Oxyma) | 3-5 equivalents | Can improve coupling efficiency and reduce racemization. |
| Base (DIPEA) | 6-10 equivalents | N,N-Diisopropylethylamine is a common choice. |
| Pre-activation Time | 1-5 minutes | Allows for the formation of the active ester before addition to the resin. |
| Coupling Time | 1-3 hours | Reaction completion should be monitored. |
| Monitoring | Ninhydrin (Kaiser) Test | A negative test (yellow beads) indicates complete coupling. |
| Typical Coupling Yield | >99% | Expected with optimized conditions. |
Table 3: Peptide Cleavage and Deprotection
| Parameter | Value/Range | Notes |
| Cleavage Cocktail | Reagent K or modified versions | A common cocktail is TFA/H₂O/Phenol/Thioanisole. |
| Recommended Scavenger | Dithiothreitol (DTT) | Crucial to prevent the reduction of the azide group to an amine. EDT should be avoided. |
| Cleavage Time | 2-4 hours | At room temperature. |
| Cleavage Volume | ~10 mL per gram of resin | Ensures proper swelling and reaction. |
| Expected Crude Purity | 70-90% | Dependent on the peptide sequence and synthesis efficiency. |
Experimental Protocols
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-L-Dap(N3)-OH
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM
-
Cleavage Cocktail: e.g., Trifluoroacetic acid (TFA), deionized water, phenol, thioanisole, and dithiothreitol (DTT)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Protocol 1: Resin Preparation
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Swell the resin in DMF for 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF from the swelled resin.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes and then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Coupling of Fmoc-L-Dap(N3)-OH
-
Activation: In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3-5 eq.), a coupling reagent such as PyBOP (3-5 eq.), and an additive like Oxyma (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the swelled and deprotected resin.
-
Agitate the reaction mixture for 1-3 hours at room temperature.
-
Monitoring: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the coupling is incomplete (blue/purple beads), the coupling step can be repeated.
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
Protocol 4: Chain Elongation
Repeat Protocols 2 and 3 for each subsequent amino acid to be incorporated into the peptide sequence.
Protocol 5: Final Fmoc Deprotection
After the final amino acid has been coupled, perform one last Fmoc deprotection as described in Protocol 2.
Protocol 6: Peptide Cleavage and Deprotection
-
Wash the deprotected peptide-resin with DMF, followed by DCM, and dry thoroughly under vacuum.
-
Prepare a fresh cleavage cocktail. A recommended cocktail that preserves the azide group is TFA/TIS/H₂O/DTT (e.g., 94:1:2.5:2.5 v/v/v/w). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.
Visualizations
References
On-Resin Click Chemistry Using Fmoc-L-Dap(N3)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, commonly known as Fmoc-L-Dap(N3)-OH, in on-resin click chemistry. The site-specific incorporation of this non-canonical amino acid introduces a versatile azide moiety into peptide sequences, enabling a broad range of subsequent modifications through bioorthogonal chemistry.[1] The primary application of peptides containing L-Dap(N3) is in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This technique is pivotal in drug discovery and development for creating peptide-drug conjugates, cyclic peptides for enhanced stability and affinity, and probes for cellular imaging and diagnostics.[1]
The azide group of Fmoc-L-Dap(N3)-OH is stable under standard solid-phase peptide synthesis (SPPS) conditions, including repeated cycles of basic Fmoc deprotection and acidic cleavage from the resin.[1] This stability allows for the straightforward synthesis of peptides with a site-specifically incorporated azide, ready for on-resin or solution-phase modification.
Core Applications:
-
Drug Development:
-
Peptide-Drug Conjugates: Attachment of cytotoxic drugs, targeting ligands, or imaging agents.
-
Peptide Cyclization: Improving stability, receptor affinity, and bioavailability.
-
PEGylation: Modifying peptides with polyethylene glycol (PEG) to enhance pharmacokinetic properties.
-
-
Chemical Biology and Diagnostics:
-
Fluorescent Labeling: Attaching fluorescent dyes for cellular imaging and tracking.
-
Bioconjugation: Linking peptides to proteins, carbohydrates, or other biomolecules.
-
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis and modification of peptides using Fmoc-L-Dap(N3)-OH and on-resin click chemistry. These values are representative of what can be expected under optimized conditions.
Table 1: Synthesis Yield of Fmoc-L-Dap(N3)-OH Building Block
| Reaction Step | Starting Materials | Product | Typical Yield | Reference |
| Diazo-transfer on Fmoc-L-Dap-OH | Fmoc-L-Dap-OH, Imidazole-1-sulfonyl azide hydrochloride | Fmoc-L-Dap(N3)-OH | 75% |
Table 2: On-Resin Click Chemistry Performance
| Reaction Type | Peptide Sequence | Alkyne Substrate | Catalyst System | Solvent | Purity (crude) | Reference |
| CuAAC | Azide-Peptide | Alkyne-Peptide | Copper wire | DMF | >95% | |
| CuAAC | Azide-Peptide | Alkyne-Polymer | CuSO₄, Sodium Ascorbate | DMF | 43% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-L-Dap(N3)-OH
This protocol describes the manual Fmoc-SPPS for synthesizing a peptide containing an azide functionality.
1. Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes. Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).
3. Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 eq.) and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin as in step 2.
-
Confirm completion of the coupling using a Kaiser test.
4. Incorporation of Fmoc-L-Dap(N3)-OH:
-
Couple Fmoc-L-Dap(N3)-OH using the same procedure as in step 3. For optimal results, coupling reagents like PyBOP or Castro's reagent are recommended, as poor results have been reported with HBTU or TBTU in some cases.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the on-resin click reaction between the azide-containing peptide and an alkyne-functionalized molecule.
1. Resin Preparation:
-
After incorporation of the final amino acid, wash the peptide-resin with DMF and then DCM.
-
Swell the resin in a degassed solvent mixture, typically DMF or a mixture of DMF and water.
2. Click Reaction Cocktail Preparation:
-
In a separate vial, prepare a solution containing the alkyne-functionalized molecule (5-10 equivalents).
-
Prepare a fresh catalyst solution. A common system consists of:
-
Copper(II) sulfate (CuSO₄) (1-2 equivalents)
-
Sodium ascorbate (5-10 equivalents), added to reduce Cu(II) to the active Cu(I) species in situ.
-
3. On-Resin Click Reaction:
-
Add the alkyne solution to the swollen resin.
-
Add the catalyst solution to the resin slurry.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry of a small cleaved sample.
4. Washing:
-
After the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and copper catalyst.
Protocol 3: Peptide Cleavage and Deprotection
This protocol describes the final step of cleaving the modified peptide from the solid support and removing side-chain protecting groups.
1. N-terminal Fmoc Deprotection (if present):
-
Treat the resin with 20% piperidine in DMF as described in Protocol 1, step 2.
-
Wash the resin thoroughly with DMF and DCM, and dry under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
4. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA) and purify by preparative HPLC.
Mandatory Visualizations
Caption: Experimental workflow for on-resin click chemistry.
Caption: Application in studying cellular signaling pathways.
References
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fmoc-DAP-N3 Peptides
Audience: Researchers, scientists, and drug development professionals.
Overview and Applications
The site-specific modification of peptides is a critical technique in modern drug discovery, enabling the synthesis of molecules with enhanced therapeutic properties.[1] The use of the non-canonical amino acid Nα-Fmoc-L-2,3-diaminopropionic acid with a β-azide group (Fmoc-L-Dap(N3)-OH) provides a versatile handle for introducing an azide moiety into a peptide sequence during standard solid-phase peptide synthesis (SPPS).[1][2][3] This azide group is stable under typical SPPS conditions, including basic Fmoc deprotection and acidic resin cleavage.[2]
The incorporated azide serves as a bioorthogonal handle for post-synthetic modification via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient and specific, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between the azido-peptide and an alkyne-functionalized molecule. The resulting triazole ring is considered an effective mimic of the native amide bond, being planar and stable against proteolytic degradation.
This methodology facilitates a wide range of applications, including:
-
Peptide-Drug Conjugates: Attaching cytotoxic agents, targeting ligands, or imaging agents.
-
Peptide Cyclization: Creating cyclic structures to improve stability, receptor affinity, and bioavailability.
-
PEGylation: Modifying peptides with polyethylene glycol (PEG) to enhance pharmacokinetic profiles.
-
Bioconjugation: Linking peptides to other biomolecules like proteins, carbohydrates, or fluorescent dyes for diagnostic and research purposes.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the synthesis of the azido-amino acid building block, its incorporation into peptides, and the subsequent on-resin CuAAC reaction.
Table 1: Synthesis of Fmoc-L-Dap(N3)-OH Building Block
| Reaction Step | Starting Material | Key Reagents & Equivalents | Typical Yield | Reference |
|---|
| Diazo-Transfer | Fmoc-L-Dap-OH (1 eq.) | Imidazole-1-sulfonyl azide HCl (3.1 eq.), CuSO₄·5H₂O (0.006 eq.), K₂CO₃ | 62-75% | |
Table 2: Fmoc-SPPS Parameters for Incorporating Fmoc-L-Dap(N3)-OH
| Parameter | Condition / Reagents | Equivalents (relative to resin loading) | Notes |
|---|---|---|---|
| Resin Swelling | DMF or DCM | N/A | Minimum 30 minutes. |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) solution | 2 x treatments (e.g., 5 min + 15 min). |
| Amino Acid Activation | Fmoc-L-Dap(N3)-OH, Coupling Reagent (e.g., PyBOP), Base (e.g., DIPEA) | 3-5 eq. (AA), 3-5 eq. (Coupling), 6-10 eq. (Base) | PyBOP is recommended for higher efficiency with this amino acid. |
| Expected Crude Purity | N/A | N/A | 70-90%, sequence-dependent. |
| Expected Overall Yield | N/A | N/A | 50-80%, varies with peptide length. |
Table 3: On-Resin CuAAC Reaction Conditions
| Parameter | Catalyst System A: CuSO₄ / Sodium Ascorbate | Catalyst System B: CuI | Notes |
|---|---|---|---|
| Alkyne Molecule | 5 - 10 eq. | 5 - 10 eq. | Excess is used to drive the reaction to completion. |
| Copper Source | CuSO₄·5H₂O (0.1 - 1 eq.) | CuI (1 - 2 eq.) | System A is often preferred for biological applications due to better solubility in aqueous mixtures. |
| Reducing Agent | Sodium Ascorbate (1 - 5 eq.) | N/A (or optional small amount) | Reduces Cu(II) to the active Cu(I) species. |
| Base | N/A (or optional DIPEA) | DIPEA (5 - 10 eq.) | Base can promote the formation of copper-acetylide intermediates. |
| Ligand (Optional) | TBTA, THPTA | BTTP | Ligands protect the Cu(I) from oxidation and can accelerate the reaction. |
| Solvent | DMF, DMF/Water, THF | Degassed DMF | Degassing the solvent is recommended to prevent oxidation of Cu(I). |
| Reaction Time | 6 - 12 hours | 5 - 12 hours | Can be monitored by LC-MS analysis of a cleaved resin sample. |
| Temperature | Room Temperature | Room Temperature to 50°C | Heating may be applied to enhance reaction rates. |
Experimental Protocols
This protocol describes the synthesis of the azido-amino acid via a diazo-transfer reaction.
Materials:
-
Fmoc-L-Dap-OH
-
Imidazole-1-sulfonyl azide hydrochloride
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃)
-
Deionized water, Methanol (MeOH), Dichloromethane (DCM), Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a suitable reaction vessel, dissolve Fmoc-L-Dap-OH (1.0 eq.) in a biphasic mixture of deionized water, MeOH, and DCM.
-
To the vigorously stirring solution, add a catalytic amount of CuSO₄·5H₂O (approx. 0.006 eq.).
-
Add imidazole-1-sulfonyl azide hydrochloride (approx. 3.1 eq.).
-
Adjust the pH of the mixture to ~9 by the careful addition of an aqueous K₂CO₃ solution.
-
Allow the reaction to stir vigorously at room temperature for 18 hours.
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel. Isolate the aqueous phase.
-
Extract the organic phase with saturated sodium bicarbonate solution.
-
Combine all aqueous phases and wash with diethyl ether to remove organic impurities.
-
Carefully acidify the combined aqueous phase to pH 2 with concentrated HCl.
-
Extract the acidified aqueous phase with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, Fmoc-L-Dap(N3)-OH.
This protocol outlines a standard manual cycle for incorporating Fmoc-L-Dap(N3)-OH into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids, including Fmoc-L-Dap(N3)-OH
-
DMF (peptide synthesis grade), DCM
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagent: PyBOP or similar
-
Base: N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel. Add DMF and allow it to swell for at least 30 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes and drain. Add a fresh aliquot of the solution and agitate for an additional 15 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (3-5 eq.), PyBOP (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Confirmation: Perform a Kaiser test on a few resin beads to confirm the completion of the coupling (absence of free primary amines).
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid. To incorporate the azide functionality, use Fmoc-L-Dap(N3)-OH in step 4.
This protocol provides two common methods for performing the on-resin click reaction. All solvents should be degassed prior to use to minimize oxidation of the Cu(I) catalyst.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-functionalized molecule
-
Catalyst System A: CuSO₄·5H₂O and Sodium Ascorbate
-
Catalyst System B: Copper(I) Iodide (CuI) and DIPEA
-
Solvent: Degassed DMF or a mixture of DMF/water
Procedure:
-
Resin Preparation: After the final SPPS step, wash the peptide-resin thoroughly with DMF and DCM. Swell the resin in the chosen degassed solvent for 30 minutes.
-
Reaction Cocktail Preparation:
-
For System A (CuSO₄/Ascorbate): In a separate vial, dissolve the alkyne-functionalized molecule (5-10 eq.) in the solvent. Add Sodium Ascorbate (1-5 eq.) followed by CuSO₄·5H₂O (0.1-1 eq.).
-
For System B (CuI): In a separate vial, dissolve the alkyne-functionalized molecule (5-10 eq.) in degassed DMF. In the reaction vessel containing the resin, add CuI (1-2 eq.) and DIPEA (5-10 eq.).
-
-
Initiate Reaction: Add the prepared reaction cocktail to the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 6-12 hours. The reaction progress can be monitored by cleaving a small sample of resin and analyzing the product by LC-MS.
-
Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x) to remove copper salts and excess reagents. Dry the resin under vacuum.
This protocol describes the final cleavage from the resin and removal of side-chain protecting groups.
Materials:
-
Dried, modified peptide-resin
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive)
-
Cold diethyl ether
Procedure:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, then decant the ether.
-
Wash the peptide pellet with additional cold diethyl ether to remove scavengers.
-
Dry the peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
Mandatory Visualizations
Caption: Overall experimental workflow from building block synthesis to final purified peptide.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Fmoc-DAP-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][] This reaction is driven by the release of ring strain from a cyclooctyne derivative upon reaction with an azide, forming a stable triazole linkage.[2][] The use of Nα-Fmoc-L-β-azidoalanine (Fmoc-L-Dap(N3)-OH), a non-canonical amino acid, allows for the site-specific incorporation of an azide "handle" into peptides via standard Fmoc-based solid-phase peptide synthesis (SPPS). This application note provides detailed protocols for the incorporation of Fmoc-L-Dap(N3)-OH into a peptide sequence and its subsequent modification using SPAAC, a critical tool for drug development, bioconjugation, and cellular imaging.
Data Presentation
Table 1: Key Properties of Fmoc-L-Dap(N3)-OH
| Property | Value |
| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid |
| Synonyms | Fmoc-β-azido-L-alanine, Fmoc-L-azidoalanine |
| Molecular Formula | C₁₈H₁₆N₄O₄ |
| Molecular Weight | 352.35 g/mol |
| Appearance | White to beige amorphous solid |
| Purity (Typical) | ≥98% (HPLC) |
| Storage | 2-8°C or -20°C |
| Solubility | Slightly soluble in DMF, DMSO, Methanol |
Table 2: Recommended Reagents and Conditions for Fmoc-L-Dap(N3)-OH Incorporation in SPPS
| Parameter | Condition | Notes |
| Resin | Rink Amide (for C-terminal amide) or Wang resin (for C-terminal acid) | Swell resin in DMF for at least 30 minutes prior to use. |
| Fmoc Deprotection | 20% piperidine in DMF | Treat for 3-5 minutes, drain, then treat for an additional 10-15 minutes. |
| Amino Acid Activation | Fmoc-L-Dap(N3)-OH (3-5 eq.), Coupling Reagent (3-5 eq.), Additive (e.g., Oxyma, 3-5 eq.) in DMF | PyBOP or Castro's reagent are recommended for optimal coupling. HBTU/TBTU may result in lower yields. |
| Base | N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) | Add to the activation mixture and pre-activate for 1-5 minutes. |
| Coupling Time | 1-3 hours at room temperature | Monitor reaction completion with a Kaiser test. |
Table 3: Typical Parameters for On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Condition | Notes |
| Strained Alkyne | DBCO or BCN-conjugated molecule (2-5 equivalents) | Dissolve in a compatible solvent (e.g., DMF, NMP, DMSO/water). |
| Reaction Time | 1-4 hours at room temperature | SPAAC is generally faster than CuAAC. |
| Washing | Thoroughly wash with the reaction solvent (e.g., DMF) followed by DCM. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide Sequence via SPPS
This protocol details the manual steps for a single coupling cycle to incorporate Fmoc-L-Dap(N3)-OH onto a resin-bound peptide chain.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-L-Dap(N3)-OH
-
Other required Fmoc-protected amino acids
-
Coupling Reagent (e.g., PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel with a shaker
Methodology:
-
Resin Swelling: Place the desired amount of resin in the synthesis vessel. Wash with DMF (3 x 5 mL per gram of resin) and allow to swell for at least 30 minutes with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain the solution. Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test results in blue/purple beads).
-
Coupling of Fmoc-L-Dap(N3)-OH:
-
In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 equivalents relative to resin loading) and PyBOP (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-3 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue agitation or consider a second coupling.
-
Washing: Once coupling is complete, drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
-
Chain Elongation: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.
Protocol 2: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a strained alkyne to the azide-functionalized peptide while it is still on the solid support.
Materials:
-
Azide-functionalized peptide-resin (from Protocol 1)
-
Strained alkyne (e.g., DBCO- or BCN-conjugated molecule)
-
DMF or other suitable solvent (e.g., NMP, DMSO/water)
-
DCM
Methodology:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in DMF.
-
Reagent Solution: In a separate vial, dissolve the strained alkyne (2-5 equivalents) in a compatible solvent.
-
Reaction: Add the strained alkyne solution to the swollen resin.
-
Incubation: Agitate the mixture at room temperature for 1-4 hours.
-
Washing: Wash the resin thoroughly with the reaction solvent (e.g., DMF) followed by DCM to remove any unreacted alkyne.
Protocol 3: Peptide Cleavage and Purification
This protocol outlines the cleavage of the modified peptide from the resin and its subsequent purification.
Materials:
-
Modified peptide-resin (from Protocol 2)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v))
-
Cold diethyl ether
-
Centrifuge
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Methodology:
-
Resin Drying: Wash the resin with DCM and dry thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet again with cold diethyl ether to remove scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify by RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Visualizations
Caption: Experimental workflow for SPAAC with this compound.
Caption: Application in studying cellular signaling pathways.
References
Application Notes and Protocols for Site-Specific Protein Modification Using Fmoc-L-Dap(N3)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific modification of proteins and peptides is a fundamental technique in chemical biology and drug development, enabling the precise attachment of various functionalities such as fluorophores for imaging, polyethylene glycol (PEG) for enhancing pharmacokinetic properties, and cytotoxic agents for targeted drug delivery[1]. Fmoc-L-Dap(N3)-OH, an Fmoc-protected L-2,3-diaminopropionic acid derivative with a side-chain azide group, is a versatile building block for achieving this precision[1][2].
This non-canonical amino acid is seamlessly integrated into peptide sequences via standard Fmoc-based solid-phase peptide synthesis (SPPS)[1][3]. The azide moiety serves as a bioorthogonal handle, meaning it is inert to most biological functional groups, which allows for highly selective modifications. The most common modifications are achieved through "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for conjugating a diverse range of molecules to peptides and proteins.
These application notes provide a comprehensive guide, including quantitative data summaries, detailed experimental protocols, and workflow visualizations for the use of Fmoc-L-Dap(N3)-OH in site-specific protein modification.
Data Presentation
The following tables summarize key quantitative data for the experimental procedures, offering a reference for expected outcomes.
Table 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc-L-Dap(N3)-OH Incorporation
| Parameter | Condition/Reagent | Expected Outcome | Reference |
| Coupling Reagents | PyBOP or Castro's reagent | Recommended for optimal coupling | |
| HBTU or TBTU | May result in lower yields | ||
| Coupling Time | 1-4 hours | Dependent on sequence and reagents | |
| Crude Peptide Purity | Dependent on sequence and synthesis efficiency | 70 - 90% | |
| Overall Yield | Varies with peptide length and complexity | 50 - 80% | |
| Synthesis Yield of Fmoc-Ala(N3)-OH | From Fmoc-Dap-OH precursor | 75% (final step) |
Table 2: Bioorthogonal Ligation - Azide-Alkyne Cycloaddition
| Reaction Type | Key Reagents | Reaction Time | Expected Yield | Reference |
| CuAAC (Solution-Phase) | CuSO₄, Sodium Ascorbate, Ligand (e.g., TBTA) | 1-12 hours | Nearly quantitative | |
| SPAAC (Metal-Free) | Cyclooctyne derivative (e.g., DIBO, DBCO) | Minutes to hours | High |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into Peptides via Fmoc-SPPS
This protocol outlines the manual coupling of Fmoc-L-Dap(N3)-OH during solid-phase peptide synthesis.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-L-Dap(N3)-OH
-
Standard Fmoc-protected amino acids
-
Coupling reagent: PyBOP or HBTU/DIPEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3-5 minutes. Drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
-
Coupling of Fmoc-L-Dap(N3)-OH:
-
In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3-5 eq.), a coupling reagent like PyBOP (3-5 eq.), and an additive like Oxyma (3-5 eq.) or HBTU (2.9 eq) and DIPEA (6 eq) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), extend the coupling time.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Protocol 2: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing peptide to an alkyne-functionalized molecule in solution.
Materials:
-
Azide-containing peptide (from Protocol 1)
-
Alkyne-functionalized molecule (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., TBTA)
-
Buffer (e.g., phosphate buffer, pH 7-8)
-
Solvents (e.g., DMSO, water)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-containing peptide and the alkyne-functionalized molecule in a suitable buffer/co-solvent mixture (e.g., water/DMSO).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand.
-
-
Reaction Setup:
-
In an Eppendorf tube, combine the azide-peptide and a slight excess (e.g., 1.5-3 equivalents) of the alkyne-molecule.
-
Add the copper ligand solution. The ligand protects biomolecules from oxidation and accelerates the reaction.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution. This reduces Cu(II) to the catalytically active Cu(I) state.
-
-
Reaction Incubation:
-
Mix the reaction by vortexing gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
-
Analysis and Purification:
-
Monitor the reaction progress using HPLC or mass spectrometry.
-
Purify the resulting peptide conjugate using reverse-phase HPLC to remove excess reagents and unreacted starting materials.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the metal-free conjugation of an azide-containing peptide with a strained cyclooctyne.
Materials:
-
Azide-containing peptide (from Protocol 1)
-
Strained cyclooctyne reagent (e.g., DBCO, DIBO, BCN) conjugated to the molecule of interest.
-
Biocompatible buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Dissolve the azide-containing peptide and the cyclooctyne reagent in the reaction buffer.
-
Reaction Setup:
-
Combine the azide-peptide and the cyclooctyne reagent in a microcentrifuge tube. Typically, a small excess (1.5-5 equivalents) of the cyclooctyne is used.
-
The reaction is driven by the ring strain of the cyclooctyne and does not require any catalyst.
-
-
Reaction Incubation:
-
Incubate the mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the specific cyclooctyne used and the reactant concentrations.
-
-
Analysis and Purification:
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Purify the final conjugate using an appropriate method, such as HPLC or size-exclusion chromatography.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the underlying chemical reactions.
Caption: Overall workflow for site-specific peptide modification.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Using a peptide probe to measure protein kinase activity.
References
Application Notes and Protocols for the Labeling of Biomolecules with Fmoc-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Dap(N3)-OH, also known as Nα-Fmoc-L-β-azidoalanine, is a synthetic amino acid derivative that has become an indispensable tool in chemical biology and drug development.[1][2] It enables the site-specific incorporation of an azide (N3) chemical handle into peptides and other biomolecules during solid-phase peptide synthesis (SPPS).[2] The azide group is a versatile functional moiety that is stable under standard SPPS conditions, including Fmoc deprotection and cleavage from the resin.[3][4] This allows for the precise installation of a bioorthogonal reactive group that can be subsequently modified using "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
These application notes provide a comprehensive overview of the use of Fmoc-L-Dap(N3)-OH for labeling biomolecules, complete with detailed experimental protocols and quantitative data to guide researchers in their endeavors. The applications of this technology are vast, ranging from the synthesis of peptide-drug conjugates (PDCs) and fluorescently labeled probes for cellular imaging to the development of stabilized peptides with enhanced therapeutic properties.
Properties of Fmoc-L-Dap(N3)-OH
A summary of the key properties of Fmoc-L-Dap(N3)-OH is presented in the table below.
| Property | Value | References |
| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid | |
| Synonyms | Fmoc-β-azido-L-alanine, Fmoc-L-azidoalanine | |
| Molecular Formula | C₁₈H₁₆N₄O₄ | |
| Molecular Weight | 352.34 g/mol | |
| Appearance | White to off-white powder | |
| CAS Number | 684270-46-0 | |
| Storage | 2-8°C | |
| Key Functional Groups | Fmoc (N-alpha protection), Azide (-N3 on side chain) |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual procedure for incorporating Fmoc-L-Dap(N3)-OH into a peptide sequence using Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-L-Dap(N3)-OH
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or PyBOP)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Fmoc-L-Dap(N3)-OH:
-
In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3-5 eq.), a coupling reagent (e.g., PyBOP, 3-5 eq.), and an additive (e.g., Oxyma, 3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-3 hours. Completion of the coupling can be monitored with a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity of the peptide by mass spectrometry.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a resin-bound peptide containing the L-Dap(N3) residue with an alkyne-functionalized molecule.
Materials:
-
Azide-containing peptide-resin
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMF or a mixture of DMF and water
Procedure:
-
Resin Preparation: After synthesizing the azide-containing peptide, wash the resin with DMF and DCM. Swell the resin in a degassed solvent.
-
Click Reaction Cocktail Preparation: In a separate vial, prepare the click reaction cocktail by dissolving the alkyne-functionalized molecule, sodium ascorbate, and TBTA/THPTA in the solvent.
-
Reaction Initiation: Add the click reaction cocktail to the resin, followed by the addition of the CuSO₄ solution.
-
Incubation: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF and DCM.
-
Cleavage and Purification: Cleave the labeled peptide from the resin and purify it as described in Protocol 1.
Protocol 3: In-Solution Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for labeling a purified peptide containing L-Dap(N3) in a solution.
Materials:
-
Purified azide-containing peptide
-
Alkyne-modified molecule (1.5 eq.)
-
Copper(II) sulfate (CuSO₄) (0.1 eq.)
-
Sodium ascorbate (0.5 eq.)
-
TBTA or THPTA (0.1 eq.)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO (if required to dissolve the alkyne molecule)
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing peptide in the buffer. Dissolve the alkyne-modified molecule in a minimal amount of DMSO and dilute it with the reaction buffer.
-
Reaction Setup: To the peptide solution, add the alkyne solution, the TBTA or THPTA solution, and the CuSO₄ solution.
-
Initiate Reaction: Start the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Reaction: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC.
-
Purification: Purify the labeled peptide by RP-HPLC.
-
Analysis: Confirm the product by mass spectrometry.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the key experimental steps.
Table 1: Solid-Phase Peptide Synthesis Parameters
| Parameter | Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Standard capacity for Fmoc-SPPS resins. |
| Fmoc-L-Dap(N3)-OH Equivalents | 3 - 5 eq. (relative to resin loading) | An excess ensures the completion of the coupling reaction. |
| Coupling Reagent Equivalents | 2.9 - 5 eq. | For example, HBTU (2.9 eq.) or PyBOP (3-5 eq.). |
| Base Equivalents (DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. |
| Coupling Time | 1 - 3 hours | Reaction completion can be monitored by a ninhydrin test. |
| Typical Coupling Yield | >99% | High yields are expected under optimized conditions. |
| Cleavage Time | 2 - 4 hours | |
| Expected Crude Peptide Purity | 70 - 90% | Dependent on peptide sequence and synthesis efficiency. |
| Expected Overall Yield | 50 - 80% | Varies based on peptide length and complexity. |
Table 2: Click Chemistry Parameters
| Parameter | Value | Notes |
| Alkyne-Modified Molecule Equivalents | 1.5 eq. | A slight excess is used to drive the reaction to completion. |
| CuSO₄ Equivalents | 0.1 eq. | Catalytic amount. |
| Sodium Ascorbate Equivalents | 0.5 eq. | Reducing agent to generate Cu(I) in situ. |
| Ligand (TBTA/THPTA) Equivalents | 0.1 eq. | Stabilizes the Cu(I) oxidation state. |
| Reaction Time | 1 - 4 hours | Can be monitored by RP-HPLC. |
| Typical Reaction Yield | >95% | CuAAC is a highly efficient reaction. |
Visualizations
Caption: Experimental workflow for peptide synthesis and labeling.
Caption: Application in studying a cellular signaling pathway.
References
Application Notes for Fmoc-DAP-N3 in Peptide-Drug Conjugate (PDC) Development
Introduction
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid, commonly known as Fmoc-L-Dap(N3)-OH, is a non-canonical amino acid that has become an indispensable tool in modern chemical biology and drug development.[1] It serves as a critical building block for introducing a versatile azide moiety into peptide sequences during solid-phase peptide synthesis (SPPS).[1] The azide group acts as a bioorthogonal handle, enabling the precise, site-specific attachment of various functionalities through "click chemistry" reactions.[2] This capability is particularly valuable in the development of peptide-drug conjugates (PDCs), where a cytotoxic payload is attached to a tumor-targeting peptide.[3]
The core utility of Fmoc-L-Dap(N3)-OH lies in the chemical stability of the azide group throughout the standard cycles of Fmoc-based SPPS, including base-mediated Fmoc deprotection and amide bond formation.[3] This stability ensures that the azide remains intact and available for subsequent conjugation reactions post-peptide synthesis. The most common conjugation method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage between the azido-peptide and an alkyne-functionalized drug molecule. An alternative, copper-free approach is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is particularly useful for biological systems where copper toxicity is a concern.
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of Fmoc-L-Dap(N3)-OH in the development of PDCs.
Key Applications in PDC Development:
-
Site-Specific Payload Conjugation: Enables the precise attachment of cytotoxic drugs to a specific position on a targeting peptide, ensuring a homogenous drug product with a defined drug-to-antibody ratio (in the context of antibody-drug conjugates, which share principles with PDCs).
-
Enhanced Therapeutic Index: By targeting the cytotoxic payload directly to cancer cells via the peptide, systemic toxicity can be reduced, leading to an improved therapeutic window.
-
Modular Platform: The azide handle allows for a modular approach where different peptides and drug molecules can be readily combined to screen for optimal PDC candidates.
-
PEGylation: The azide group can be used to attach polyethylene glycol (PEG) chains, which can improve the pharmacokinetic properties of the therapeutic peptide by increasing its stability and circulation time.
-
Fluorescent Labeling and Imaging: For research and diagnostic purposes, fluorescent dyes or imaging agents can be conjugated to the peptide to track its distribution and target engagement.
Data Presentation
The following tables summarize typical quantitative parameters for the key steps in the synthesis and conjugation of peptides containing Fmoc-L-Dap(N3)-OH.
Table 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc-L-Dap(N3)-OH Incorporation
| Parameter | Condition | Result/Yield | Reference |
| Resin Type | Rink Amide, Wang, or 2-Chlorotrityl Chloride | Choice depends on the desired C-terminus (amide or carboxylic acid). | |
| Resin Loading | 0.3 - 0.8 mmol/g | Standard loading capacity for Fmoc-SPPS resins. | |
| Fmoc-L-Dap(N3)-OH Equivalents | 3 - 5 eq. (relative to resin loading) | An excess is used to drive the coupling reaction to completion. | |
| Coupling Reagent | PyBOP or Castro's reagent | Recommended for optimal coupling. | |
| Alternative Coupling Reagents | HBTU, HATU, or TBTU | HBTU or TBTU may lead to less favorable outcomes. | |
| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. | |
| Coupling Time | 1 - 3 hours | Reaction completion can be monitored using a ninhydrin (Kaiser) test. | |
| Typical Coupling Yield | >99% | High yields are expected with optimized conditions. | |
| Fmoc Deprotection Time | 7 - 20 minutes (2 cycles) | The first treatment is typically shorter (e.g., 3-5 min) followed by a longer one (e.g., 10-15 min). | |
| Fmoc Deprotection Efficiency | >99% | Complete deprotection is crucial to avoid deletion sequences. | |
| Expected Overall Yield (Peptide) | 50 - 80% | Varies based on peptide length and complexity. |
Table 2: Peptide Cleavage and Deprotection
| Parameter | Condition | Notes | Reference |
| Cleavage Cocktail | TFA/H2O/TIS (95:2.5:2.5 v/v/v) | Recommended to prevent reduction of the azide group. | |
| Thiol-Based Scavengers (e.g., EDT, DTT) | Avoid or use with caution | Can cause significant reduction of the azide to an amine. | |
| Cleavage Time | 2 - 4 hours | Standard duration for most peptides. |
Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Solution Phase
| Parameter | Condition | Notes | Reference |
| Alkyne-Functionalized Molecule | 1.5 - 2 equivalents | An excess ensures complete reaction of the azide-peptide. | |
| Copper(II) Sulfate (CuSO₄) | Stock solution (e.g., 20 mM in water) | Precursor to the active Cu(I) catalyst. | |
| Ligand (e.g., THPTA) | Stock solution (e.g., 50 mM in water) | Stabilizes the Cu(I) catalyst. | |
| Reducing Agent (e.g., Sodium Ascorbate) | Stock solution (e.g., 100 mM in water) | Reduces Cu(II) to Cu(I) in situ. | |
| Reaction Time | 30 - 60 minutes | The reaction is typically fast and efficient. | |
| Reaction pH | 4 - 11 | Wide pH tolerance. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into Peptides via Fmoc-SPPS
This protocol outlines the manual coupling of Fmoc-L-Dap(N3)-OH during solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-L-Dap(N3)-OH
-
Coupling reagent (e.g., PyBOP)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker or bubbler for mixing
Methodology:
-
Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 3-5 minutes. Drain the solution. Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes. Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3-5 eq.), PyBOP (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-3 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test on a small sample of resin beads to check for reaction completion. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step can be repeated.
-
Washing: Once coupling is complete, drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage of the Azide-Containing Peptide from the Resin
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups while preserving the azide functionality.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel
Methodology:
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Collection: Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude azide-containing peptide.
Protocol 3: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the purified azide-containing peptide to an alkyne-functionalized molecule (e.g., a cytotoxic drug) in solution.
Materials:
-
Purified peptide containing the Dap(N3) residue
-
Alkyne-functionalized molecule (1.5-2 equivalents)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water), freshly prepared
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Solvent for hydrophobic molecules (e.g., DMSO or DMF)
Methodology:
-
Reactant Preparation: Dissolve the purified azide-peptide and the alkyne-functionalized molecule in the reaction buffer. If the alkyne molecule is hydrophobic, it can be dissolved in a minimal amount of DMSO before adding it to the buffer.
-
Catalyst Preparation: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio to form the copper-ligand complex.
-
Conjugation Reaction: a. To the solution of the peptide and alkyne, add the Cu(I)/THPTA complex. b. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the resulting peptide-drug conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Mandatory Visualizations
Caption: Workflow for PDC synthesis using this compound.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides using Fmoc-DAP-N3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-specific fluorescent labeling of peptides using the non-canonical amino acid, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid (Fmoc-L-Dap(N3)-OH). This method leverages the efficiency of Fmoc-based solid-phase peptide synthesis (SPPS) and the bioorthogonal nature of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to introduce a wide array of fluorescent probes into peptide sequences.[1][2][3] This technique is invaluable for studying peptide localization, trafficking, receptor binding, and enzymatic activity in biomedical research and drug development.[1]
The core principle involves a two-stage process:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support using standard Fmoc chemistry. Fmoc-L-Dap(N3)-OH is incorporated at the desired position within the peptide sequence.[1] The azide group is stable under the standard conditions of SPPS, including basic Fmoc deprotection and acidic cleavage from the resin.
-
On-Resin or In-Solution Click Chemistry: Following the synthesis of the azide-containing peptide, an alkyne-functionalized fluorescent dye is covalently attached to the side chain of the Dap(N3) residue via CuAAC. This highly efficient and specific reaction ensures precise control over the labeling site and is compatible with a diverse range of fluorescent probes.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis and fluorescent labeling of peptides using Fmoc-L-Dap(N3)-OH.
Table 1: Fmoc-L-Dap(N3)-OH Incorporation in SPPS
| Parameter | Value | Notes |
| Coupling Reagent | PyBOP, HBTU/HOBt, or HATU | PyBOP or HATU may give better results than HBTU/TBTU. |
| Equivalents (Fmoc-L-Dap(N3)-OH) | 3-5 eq. | Relative to resin loading capacity. |
| Equivalents (Coupling Reagent) | 3-5 eq. | |
| Equivalents (Base, e.g., DIPEA) | 6-10 eq. | |
| Coupling Time | 1-3 hours | Reaction completion can be monitored with a Kaiser test. |
| Typical Coupling Yield | >99% | With optimized conditions. |
| Fmoc Deprotection | 20% piperidine in DMF | Typically a two-step process (e.g., 5 min + 15 min). |
Table 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Value | Notes |
| Alkyne-Fluorescent Dye | 5-10 eq. | Relative to peptide on resin. |
| Copper(I) Source | CuSO₄ (1 eq.) + Sodium Ascorbate (5 eq.) or CuI (1-2 eq.) | Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. |
| Ligand (Optional but Recommended) | THPTA or TBTA (0.1-1 eq.) | Stabilizes the Cu(I) oxidation state. |
| Solvent | Degassed DMF, or a mixture of DMF and water | Degassing is crucial to prevent oxidation of Cu(I). |
| Reaction Time | 1-12 hours | Can be monitored by HPLC-MS analysis of a small cleaved sample. |
| Temperature | Room Temperature |
Table 3: In-Solution Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Value | Notes |
| Alkyne-Fluorescent Dye | 1.5 eq. | Relative to purified azide-peptide. |
| Copper(I) Source | CuSO₄ (0.1 eq.) + Sodium Ascorbate (0.5 eq.) | |
| Ligand (Optional but Recommended) | THPTA or TBTA (0.1 eq.) | |
| Solvent | Aqueous buffer (e.g., PBS pH 7.4), potentially with DMSO to dissolve the dye | |
| Reaction Time | 1-4 hours | Can be monitored by RP-HPLC. |
| Temperature | Room Temperature |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide Sequence via SPPS
This protocol describes the manual incorporation of Fmoc-L-Dap(N3)-OH into a peptide chain on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-L-Dap(N3)-OH
-
Coupling reagent (e.g., PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain the solution. Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a blue color indicates a positive result).
-
Amino Acid Coupling (for amino acids preceding Fmoc-L-Dap(N3)-OH):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture by allowing it to stand for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling (a yellow/clear color indicates a negative result). Repeat the coupling if necessary.
-
-
Incorporation of Fmoc-L-Dap(N3)-OH: Repeat step 4 using Fmoc-L-Dap(N3)-OH as the amino acid to be coupled.
-
Chain Elongation: Continue with subsequent amino acid couplings by repeating steps 2 through 4 for each amino acid in the sequence.
Protocol 2: On-Resin Fluorescent Labeling via CuAAC
This protocol outlines the "click" reaction on the resin-bound azide-containing peptide.
Materials:
-
Azide-peptide-resin from Protocol 1
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-FAM)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (optional)
-
Degassed DMF
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the azide-peptide-resin thoroughly with DMF and swell it in degassed DMF.
-
Click Reaction Cocktail Preparation: In a separate vial, prepare the click reaction cocktail. For a 0.1 mmol scale synthesis, dissolve the alkyne-functionalized dye (5-10 eq.), CuSO₄ (1 eq.), and sodium ascorbate (5 eq.) in degassed DMF. If using a ligand, add THPTA or TBTA (1 eq.).
-
On-Resin Reaction: Add the click reaction cocktail to the peptide-resin. Agitate the mixture at room temperature for 6-12 hours. It is advisable to protect the reaction from light if using a light-sensitive dye.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF, water, DMF, and finally DCM to remove copper salts and excess reagents. Dry the resin under vacuum.
Protocol 3: Peptide Cleavage, Purification, and Analysis
This protocol describes the cleavage of the fluorescently labeled peptide from the resin and its subsequent purification.
Materials:
-
Fluorescently labeled peptide-resin from Protocol 2
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
-
Solvents for HPLC: Acetonitrile (ACN) and water, both containing 0.1% TFA
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Procedure:
-
Cleavage: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA). Purify the peptide by RP-HPLC.
-
Analysis: Analyze the purified peptide fractions by mass spectrometry to confirm the correct molecular weight of the fluorescently labeled peptide.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy powder.
Visualizations
Experimental Workflow for Fluorescent Peptide Synthesis
Caption: Workflow for the synthesis of a fluorescently labeled peptide.
CuAAC 'Click' Chemistry Reaction
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Application Notes: Site-Specific Peptide PEGylation via Fmoc-DAP(N3) Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a critical strategy in modern drug discovery and therapeutic development. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely employed technique to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. Benefits of PEGylation include increased hydrodynamic volume, improved solubility, extended circulating half-life, reduced immunogenicity, and protection from proteolytic degradation.[1][2][3] This application note details a robust and highly efficient method for site-specific peptide PEGylation utilizing the non-canonical amino acid Fmoc-L-Dap(N3)-OH in conjunction with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5]
The incorporation of Fmoc-L-Dap(N3)-OH into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS) introduces a bioorthogonal azide handle. This azide group is stable to the conditions of SPPS, allowing for the precise placement of the modification site. Subsequent reaction with an alkyne-functionalized PEG molecule via CuAAC results in the formation of a stable triazole linkage, yielding a site-specifically PEGylated peptide. This method offers superior control over the location and stoichiometry of PEGylation compared to traditional methods that often result in heterogeneous mixtures.
Workflow for Peptide Synthesis and PEGylation
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide-Pegylated Lipid Conjugation Via Copper-Catalyzed Alkyne-Azide 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Post-Synthesis Cleavage and Deprotection of Peptides Containing Nα-Fmoc-L-diaminopropionic acid-Nβ-azide (Fmoc-DAP-N3)
Introduction
Nα-Fmoc-L-diaminopropionic acid-Nβ-azide (Fmoc-L-Dap(N3)-OH), also known as Nα-Fmoc-L-β-azidoalanine, is a non-canonical amino acid critical for modern peptide chemistry and drug development.[1][2][3] Its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS) introduces a versatile azide moiety. This functional group serves as a chemical handle for a variety of bioorthogonal conjugation reactions, including the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and the traceless Staudinger ligation.[1][2] These reactions are instrumental in creating peptide-drug conjugates, fluorescently labeled probes, and cyclic peptides with enhanced stability and bioavailability.
A key advantage of the azide group is its stability under the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF). However, the final step of SPPS—acidic cleavage from the resin and simultaneous removal of side-chain protecting groups—presents a significant challenge. The azide group is susceptible to reduction to a primary amine, particularly in the presence of certain scavenger reagents commonly used in trifluoroacetic acid (TFA) cleavage cocktails. The selection of an appropriate cleavage cocktail is therefore paramount to preserving the azide's integrity and ensuring the yield of the desired peptide.
These application notes provide detailed protocols for the post-synthesis cleavage and deprotection of peptides containing the Fmoc-DAP-N3 residue, with a focus on maximizing the recovery of the intact azide-functionalized peptide.
Data Presentation: Azide Group Stability in Cleavage Cocktails
The choice of scavengers in the TFA cleavage cocktail is critical to prevent the reduction of the azide group to an amine. Thiol-based scavengers, in particular, can act as reducing agents under strong acidic conditions. The following data, adapted from studies on azide-containing peptides, compares the efficacy of different cleavage cocktails in preserving the azide functionality.
Table 1: Comparison of Cleavage Cocktails and Their Impact on Azide Reduction
| Cleavage Cocktail Composition (v/v/v) | Scavenger(s) | % Azide Reduction (Amine Formation) | Suitability for Azide-Peptides |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (TIS) | < 1% | Highly Recommended |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | 1,2-Ethanedithiol (EDT), Thioanisole, Phenol | 15 - 50% (Significant Reduction) | Not Recommended |
| Reagent K (Modified with DTT) | Dithiothreitol (DTT) | 1 - 5% | Acceptable Alternative |
Data are generalized from published studies and serve as a guideline. The extent of reduction can be sequence-dependent.
Experimental Workflows and Chemical Logic
The overall process involves the synthesis of the peptide on a solid support, followed by the critical cleavage and deprotection step, and subsequent purification to yield the final product.
Caption: Workflow for post-synthesis processing of azide-containing peptides.
The chemical logic behind the cleavage cocktail is to use a strong acid to break the bond to the resin and remove protecting groups, while simultaneously using scavengers to trap the reactive byproducts of this process.
Caption: Chemical logic of the cleavage cocktail for preserving peptide integrity.
Experimental Protocols
Protocol 1: Final N-terminal Fmoc Deprotection
This protocol must be performed after the final amino acid coupling and before cleavage from the resin.
Materials:
-
Peptide-resin in a reaction vessel
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes.
-
First Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes.
-
Drain and Wash: Drain the piperidine solution.
-
Second Deprotection: Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Thorough Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times), followed by DCM (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Drying: Dry the resin thoroughly under vacuum for at least 1 hour before proceeding to cleavage.
Protocol 2: Azide-Safe Peptide Cleavage and Deprotection
This protocol is designed to efficiently cleave the peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.
CAUTION: This procedure involves a strong acid (TFA) and should be performed in a well-ventilated fume hood. Prepare the cleavage cocktail fresh before use.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail Preparation: In a suitable container, prepare the recommended cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v) . Prepare approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry peptide-resin in a reaction vessel.
-
Incubation: Gently agitate or swirl the mixture at room temperature for 2-3 hours. For peptides containing multiple arginine residues, a longer cleavage time (up to 4 hours) may be necessary.
-
Peptide Collection: Filter the resin using a sintered glass funnel and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.
-
Resin Wash: Wash the resin with a small, fresh volume of the cleavage cocktail and combine the filtrates to maximize peptide recovery.
-
Peptide Precipitation: Add the collected TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Maximize Precipitation: Store the ether suspension at -20°C for at least 30 minutes.
-
Pelleting and Washing: Centrifuge the suspension (e.g., 4000 rpm for 5 minutes) to pellet the precipitated peptide. Carefully decant the ether supernatant.
-
Repeat Wash: Resuspend the peptide pellet in fresh cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step two more times to thoroughly remove scavengers and residual TFA.
-
Drying: After the final wash and decanting, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all residual ether.
-
Purification: The resulting crude peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and subsequent characterization.
References
Troubleshooting & Optimization
Troubleshooting poor coupling efficiency of Fmoc-L-Dap(N3)-OH
This technical support center provides comprehensive troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues encountered during the incorporation of Fmoc-L-Dap(N3)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Poor Coupling Efficiency
Poor coupling efficiency of Fmoc-L-Dap(N3)-OH can stem from several factors, including steric hindrance from the azido-propyl side chain, on-resin aggregation of the growing peptide, and suboptimal activation or coupling conditions.[1] A systematic approach is recommended to diagnose and resolve these issues.
Question: I am observing a low coupling yield for Fmoc-L-Dap(N3)-OH, confirmed by a positive Kaiser test. What are the potential causes and how can I fix this?
Answer: Low coupling efficiency is a common challenge in SPPS, particularly with non-canonical amino acids.[1] The primary factors to investigate are your choice of reagents, reaction conditions, and potential on-resin problems like peptide aggregation.
Here are the recommended troubleshooting steps:
-
Evaluate Coupling Reagents and Conditions: The choice of coupling reagent is critical.[2]
-
Recommended Reagents: For sterically hindered amino acids like Fmoc-L-Dap(N3)-OH, more potent coupling reagents are often required.[1][3] Phosphonium-based reagents like PyBOP are highly recommended for their efficiency and ability to minimize racemization. Aminium/uronium reagents based on HOAt, such as HATU, are also excellent choices as they react quickly and are suitable for difficult couplings.
-
Reagents to Avoid: Poor results have been reported when using uronium-based reagents like HBTU and TBTU for this specific amino acid. These reagents can lead to a guanidinylation side reaction with the unprotected N-terminus of the peptide, which terminates the chain.
-
Optimize Reaction Time and Equivalents: A standard coupling time may be insufficient. Increase the reaction time to at least 60-90 minutes and consider using a higher excess (3-5 equivalents) of both the Fmoc-L-Dap(N3)-OH and the coupling reagent.
-
-
Perform a Double Coupling: If a single coupling is incomplete, a second coupling is often effective. After the first coupling reaction, simply drain the vessel, wash the resin thoroughly with DMF, and add a fresh solution of activated Fmoc-L-Dap(N3)-OH to react again. This can significantly improve the yield for difficult couplings.
-
Address Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the resin, making the N-terminal amine less accessible.
-
Solvent Choice: Consider using a solvent system known to reduce aggregation, such as a mixture of DMF and DCM, or adding a small percentage of DMSO.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl (0.2-0.5 M) to the coupling mixture can help disrupt secondary structures and improve resin solvation.
-
-
Verify Fmoc Deprotection of the Preceding Residue: Incomplete removal of the Fmoc group from the previous amino acid will cap the N-terminus, preventing the next coupling.
-
Confirmation: Always use a qualitative method like the Kaiser test to confirm the presence of a free primary amine on the resin before starting the coupling step. A blue or purple color on the beads indicates a free amine, while yellow beads signify a capped N-terminus.
-
Troubleshooting: If deprotection is incomplete, extend the treatment time with 20% piperidine in DMF or perform a second deprotection step.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended coupling reagents for Fmoc-L-Dap(N3)-OH? A1: Phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly recommended. Aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also excellent choices for achieving high coupling efficiency.
Q2: Are there coupling reagents I should avoid? A2: Yes. It is strongly advised to avoid uronium-type reagents such as HBTU and TBTU. These reagents have been reported to yield poor results and can cause a chain-terminating guanidinylation side reaction.
Q3: Is the azide group on Fmoc-L-Dap(N3)-OH stable during SPPS? A3: The azide functional group is robust and stable under standard Fmoc SPPS conditions, including repeated cycles of basic deprotection with piperidine and coupling reactions. The primary risk to the azide group is reduction to an amine, which typically occurs during the final acidic cleavage step if thiol-based scavengers are used.
Q4: What can I do if I see a mass corresponding to an amine (-NH2) instead of an azide (-N3) after cleavage? A4: This indicates the reduction of the azide group. This side reaction is most often caused by thiol-containing scavengers like 1,2-ethanedithiol (EDT) in the cleavage cocktail. To prevent this, use a cleavage cocktail with triisopropylsilane (TIS) as the primary scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS). While dithiothreitol (DTT) is also a thiol scavenger, it has been shown to be a better choice than EDT for preserving the azide group if a stronger reducing scavenger is required for other residues.
Q5: Can I use microwave-assisted synthesis for coupling Fmoc-L-Dap(N3)-OH? A5: While microwave energy can enhance coupling efficiency, caution is advised when heating azido compounds due to their potential thermal instability. If you opt for microwave synthesis, perform small-scale optimization experiments first to ensure the temperature does not exceed safe limits for organic azides.
Q6: Are there special handling precautions for Fmoc-L-Dap(N3)-OH? A6: Fmoc-L-Dap(N3)-OH is an organic azide. While generally stable under normal lab conditions, it is good practice to avoid excessive heat, shock, or friction. Store the compound at the recommended temperature (typically 2-8°C) and handle it in a well-ventilated area.
Data Presentation
Table 1: Comparison of Coupling Reagents for Fmoc-L-Dap(N3)-OH Incorporation
| Coupling Reagent | Type | Reported Coupling Yield (%) (for challenging sequences) | Recommended Reaction Time | Key Advantages | Known Limitations |
| PyBOP | Phosphonium | 10-29% | 60-90 minutes | High coupling efficiency, minimal racemization. | Higher cost compared to uronium reagents. |
| HATU | Uronium/Aminium | >95% (general difficult couplings) | 1-2 hours | Fast reaction, low epimerization, effective for hindered couplings. | Can cause guanidinylation side reaction if not used correctly. |
| HBTU | Uronium/Guanidinium | 3-6% | Not Recommended | Inexpensive and widely used for standard amino acids. | Not recommended for Fmoc-L-Dap(N3)-OH due to very low yield and high risk of guanidinylation side reaction. |
Table 2: Typical SPPS Parameters for Fmoc-L-Dap(N3)-OH Incorporation
| Parameter | Value/Recommendation | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Standard loading capacity for Fmoc-SPPS resins. |
| Amino Acid Equivalents | 3 - 5 eq. (relative to resin loading) | An excess is used to drive the reaction to completion. |
| Coupling Reagent Equivalents | 3 - 5 eq. | Typically matches the amino acid equivalents. |
| Base Equivalents (e.g., DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. |
| Coupling Time | 1 - 3 hours | Reaction completion should be monitored with a ninhydrin test. |
| Deprotection Solution | 20% Piperidine in DMF | Standard for Fmoc-SPPS. |
| Deprotection Time | 7 - 20 minutes (in 2 cycles) | A shorter first treatment followed by a longer one is common. |
| Cleavage Cocktail | TFA/H₂O/TIS (95:2.5:2.5) | TIS is recommended to prevent reduction of the azide group. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-L-Dap(N3)-OH
This protocol outlines the manual steps for a single coupling cycle using HATU.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF from the reaction vessel.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3-5 eq.) and HATU (2.9-5 eq.) in a minimal amount of DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the solution and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to monitor the reaction. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and by-products. The resin is now ready for the next Fmoc deprotection step.
Protocol 2: Double Coupling for a Hindered Sequence
-
First Coupling: Perform the initial coupling of Fmoc-L-Dap(N3)-OH as described in Protocol 1 for an extended time (e.g., 2-4 hours).
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-L-Dap(N3)-OH as described in Protocol 1. Add this solution to the resin and agitate for another 1-2 hours.
-
Final Wash: Drain the vessel and wash the resin as described in the final step of Protocol 1.
Protocol 3: Kaiser Test for Free Primary Amines
-
Sample Preparation: Place a few beads of the resin in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Reagent A: 5g ninhydrin in 100 mL ethanol.
-
Reagent B: 80g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation: A blue or purple color on the beads indicates the presence of free primary amines (incomplete coupling or successful deprotection). Yellow or colorless beads indicate a lack of free primary amines (complete coupling or incomplete deprotection).
Protocol 4: Test Cleavage and HPLC Analysis
This protocol allows for a quick assessment of coupling efficiency without cleaving all of your material.
-
Resin Sampling: After the coupling and washing steps, carefully remove a small sample of the resin (approx. 2-5 mg).
-
Washing and Drying: Thoroughly wash the resin sample with DMF, followed by DCM, and then dry it under vacuum.
-
Test Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Add a small volume (e.g., 100 µL) to the dried resin sample and allow the cleavage to proceed for 1-2 hours at room temperature.
-
Analysis: After cleavage, precipitate the peptide with cold ether, centrifuge, and decant the ether. Dissolve the crude peptide in a suitable solvent and analyze by HPLC and mass spectrometry to check for the desired product and any deletion sequences corresponding to the failed coupling.
Visualizations
References
Technical Support Center: Fmoc-Dap-N3 in Solid-Phase Peptide Synthesis
Welcome to the technical support center for the use of N-α-Fmoc-L-2,3-diaminopropionic acid with an azido group on the side chain (Fmoc-L-Dap(N3)-OH) in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols for the successful incorporation of this versatile amino acid derivative.
Troubleshooting Guide
This section addresses specific issues that may arise during the incorporation of Fmoc-L-Dap(N3)-OH, presented in a question-and-answer format.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: My monitoring test (e.g., Kaiser test) indicates a poor coupling yield after the introduction of Fmoc-L-Dap(N3)-OH. What are the potential causes and how can I resolve this?
Answer: Low coupling efficiency with Fmoc-L-Dap(N3)-OH is a common challenge. The
Improving Fmoc-DAP-N3 coupling with difficult sequences
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-L-2,3-diaminopropionic acid (N3)-OH (Fmoc-DAP-N3) in solid-phase peptide synthesis (SPPS), particularly with difficult sequences.
Troubleshooting Guide: Improving this compound Coupling Efficiency
Low coupling efficiency of this compound can lead to deletion sequences and low overall yield. Below are common issues and recommended actions to improve coupling outcomes.
| Symptom | Potential Cause | Recommended Action |
| Positive Kaiser test after coupling (blue/purple beads) indicating incomplete reaction.[1][2] | Inappropriate Coupling Reagent: Uronium/guanidinium-based reagents like HBTU and TBTU can be inefficient for this compound coupling.[3][4][5] | Switch to a more effective coupling reagent. Phosphonium-based reagents like PyBOP or aminium/uronium reagents based on HOAt such as HATU are recommended for their high coupling efficiency and ability to minimize racemization. |
| Insufficient Reagent Excess: Standard equivalents of amino acid and coupling reagents may not be enough for this sterically hindered amino acid. | Increase the excess of reagents. Use 3-5 equivalents of this compound and the coupling reagent relative to the resin loading capacity. The base, such as DIPEA, should typically be double the equivalents of the amino acid. | |
| Inadequate Reaction Time: The coupling reaction may require more time to reach completion compared to standard amino acids. | Extend the coupling time. Increase the reaction time to at least 60-90 minutes. For very difficult sequences, a coupling time of 1-3 hours may be necessary. Monitor the reaction progress with the Kaiser test. | |
| Peptide Aggregation: The growing peptide chain, especially in hydrophobic or long sequences, can aggregate on the resin, hindering reagent access. | Perform a double coupling. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. Consider using a solvent system known to reduce peptide aggregation, such as a mixture of DMF and DCM. | |
| Mass spectrometry shows a significant peak corresponding to the truncated peptide sequence. | Incomplete Coupling: Failure of the this compound to couple to the N-terminal amine of the growing peptide chain. | Implement the actions listed above. This includes switching to a recommended coupling reagent, increasing reagent excess and reaction time, and performing a double coupling. |
| Guanidinylation Side Reaction: Use of HBTU or TBTU can lead to the formation of a guanidinium group on the N-terminal amine, capping the peptide chain. | Avoid HBTU and TBTU. Use PyBOP, HATU, or DIC/Oxyma as the coupling reagent. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best for this compound?
A1: For optimal results, it is highly recommended to use phosphonium-based reagents like PyBOP or aminium/uronium reagents like HATU. DIC/Oxyma is also a suitable choice. It is strongly advised to avoid HBTU and TBTU, as they have been reported to give poor results and can cause a guanidinylation side reaction.
Q2: How can I be sure the coupling reaction is complete?
A2: The Kaiser test is a reliable qualitative method to monitor the completion of the coupling reaction. A small sample of resin beads is washed and treated with the Kaiser test reagents. A negative result (yellow beads) indicates that no free primary amines are present, and the coupling is complete. If the beads turn blue or purple, the coupling is incomplete, and further action is required.
Q3: Is the azide group on this compound stable throughout the synthesis?
A3: Yes, the azide group is chemically robust and stable under the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and during the coupling step. The primary risk to the azide group is reduction to an amine during the final cleavage from the resin, especially when using certain scavengers.
Q4: What are the common side reactions with this compound and how can I prevent them?
A4: There are two main side reactions to be aware of:
-
Guanidinylation: This occurs when using HBTU or TBTU, where the coupling reagent modifies the N-terminal amine of the peptide, preventing further elongation. To prevent this, avoid these coupling reagents and use PyBOP or HATU instead.
-
Azide Reduction: The azide group can be reduced to a primary amine during the final cleavage step, particularly with thiol-containing scavengers like 1,2-ethanedithiol (EDT). To avoid this, use a cleavage cocktail containing dithiothreitol (DTT) or triisopropylsilane (TIS) as a scavenger. A recommended cocktail is TFA/H2O/DTT/TIS (90:5:3:2, v/v/w/v).
Q5: Can I use elevated temperatures to improve coupling efficiency?
A5: While microwave-assisted peptide synthesis can enhance coupling for some amino acids, caution should be exercised with azido compounds due to their potential thermal instability. If you consider using heat, it is crucial to first perform small-scale optimization experiments to ensure the temperature does not compromise the azide group's integrity.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the successful incorporation of this compound.
Table 1: Recommended Coupling Reagent Conditions
| Coupling Reagent | Type | Reported Coupling Yield (Challenging Sequences) | Recommended Reaction Time | Key Advantages | Known Limitations |
| PyBOP | Phosphonium | 10-29% | 60-90 minutes | High coupling efficiency, minimal racemization. | Higher cost compared to uronium reagents. |
| HATU | Uronium/Aminium | - | 1-2 hours | Fast reaction, less epimerization than HBTU, good for difficult couplings. | - |
| HBTU | Uronium/Guanidinium | 3-6% | 60-120 minutes | Cost-effective, good for standard couplings. | Can form guanidinylation side products, lower efficiency with Dap(N3). |
| TBTU | Uronium/Guanidinium | 3-6% | 60-120 minutes | Similar to HBTU. | Can form guanidinylation side products, lower efficiency with Dap(N3). |
Table 2: General SPPS Parameters for this compound Incorporation
| Parameter | Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Standard loading capacity for Fmoc-SPPS resins. |
| This compound Equivalents | 3 - 5 eq. | An excess is used to drive the reaction to completion. |
| Coupling Reagent Equivalents | 3 - 5 eq. | Relative to resin loading. |
| Base (e.g., DIPEA) Equivalents | 6 - 10 eq. | Typically double the equivalents of the amino acid. |
| Coupling Time | 1 - 3 hours | Monitor completion with the Kaiser test. |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc deprotection. |
| Cleavage Cocktail | TFA/H2O/DTT/TIS (90:5:3:2) | DTT is recommended to prevent azide reduction. |
| Cleavage Time | 2 - 4 hours | At room temperature. |
Experimental Protocols
Protocol 1: this compound Coupling using PyBOP
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Perform two treatments: the first for 3-5 minutes and the second for 10-15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 eq.), PyBOP (3-5 eq.), and an additive like Oxyma (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-3 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is negative (yellow beads), proceed to the washing step. If positive (blue/purple beads), repeat the coupling step (double coupling).
-
Washing: Once coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/H2O/Dithiothreitol (DTT)/Triisopropylsilane (TIS) (90:5:3:2, v/v/w/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Key side reactions to avoid during this compound usage.
References
Technical Support Center: Azide Group Stability in Fmoc-Based Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of the azide functional group during Fmoc deprotection and cleavage in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group during standard Fmoc-SPPS cycles?
A1: The azide functional group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis. It is resistant to the basic conditions of Fmoc deprotection using piperidine and the acidic conditions of final cleavage from most resins using trifluoroacetic acid (TFA).[1][2] However, certain reagents, particularly thiol-based scavengers used during TFA cleavage, can lead to the reduction of the azide to an amine.[1][2]
Q2: What is the primary side reaction involving the azide group, and when does it occur?
A2: The most significant side reaction is the reduction of the azide group (-N3) to a primary amine (-NH2).[1] This reduction predominantly occurs during the final cleavage and deprotection step, especially when thiol-containing scavengers are present in the TFA cleavage cocktail.
Q3: Which cleavage cocktail reagents are known to cause the reduction of the azide group?
A3: Thiol-based scavengers are the primary cause of azide reduction. Reagents such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) can lead to significant reduction of the azide to an amine. While DTT is generally less reductive than EDT, both should be used with caution or avoided if the integrity of the azide group is critical.
Q4: Are scavengers necessary during cleavage, and can they be omitted to protect the azide group?
A4: It is highly discouraged to omit scavengers. Scavengers are crucial for quenching reactive carbocations generated during the cleavage of side-chain protecting groups from residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Without scavengers, these reactive species can lead to significant side reactions and impure products. A minimal scavenger cocktail that is safe for azides, such as a mixture of TFA, triisopropylsilane (TIS), and water, is recommended.
Q5: What are the best coupling reagents to use for azide-containing amino acids?
A5: For optimal results, it is recommended to use phosphonium- or aminium-based coupling reagents like PyBOP, HATU, or HBTU. Some sources suggest that HBTU or TBTU may be less favorable compared to PyBOP or Castro's reagent. It is always advisable to perform a test coupling to determine the most efficient reagent for your specific sequence.
Troubleshooting Guide
Issue 1: Mass spectrometry of the cleaved peptide shows a mass corresponding to the desired peptide and a species with a mass difference of -28 Da (loss of N₂ and gain of 2H), indicating azide reduction.
-
Cause: This is highly likely if your cleavage cocktail contained a thiol scavenger like EDT or DTT.
-
Solution:
-
Use a cleavage cocktail that does not contain thiol-based scavengers. A standard and effective cocktail for preserving the azide group is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v).
-
If scavengers for other sensitive residues (like Trp or Met) are necessary, consider using non-thiol alternatives such as thioanisole.
-
Minimize the cleavage time to reduce potential side reactions.
-
Issue 2: The peptide contains Tryptophan, which requires a scavenger for protection, but thiol-based scavengers are reducing the azide group.
-
Cause: Tryptophan's indole side chain is susceptible to modification by carbocations during TFA cleavage, making a scavenger essential. Standardly used EDT for this purpose will reduce the azide.
-
Solution:
-
The recommended approach is to use a non-reductive scavenger cocktail. The combination of TIS and water is often sufficient to protect tryptophan while preserving the azide group.
-
You can also incorporate a non-thiol scavenger like thioanisole into your cleavage cocktail. A potential cocktail to test would be TFA/H₂O/TIS/Thioanisole.
-
Issue 3: Incomplete coupling of the azide-containing amino acid, indicated by a positive Kaiser test after the coupling step.
-
Cause: Steric hindrance or aggregation of the peptide-resin may be inhibiting the coupling reaction.
-
Solution:
-
Optimize Coupling Reactions: For difficult couplings, consider performing a second coupling step (double coupling).
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction to completion.
-
Change Coupling Reagents: If using a standard coupling reagent like HBTU, switching to a more potent one such as HATU might improve efficiency.
-
Data Presentation
Table 1: Comparison of Cleavage Cocktails on Azide Group Stability
The following table summarizes the quantitative analysis of the amine/azide ratio in a model peptide containing an azido-amino acid, cleaved with different TFA cocktails. This data highlights the impact of scavenger selection on azide integrity.
| Cleavage Cocktail Composition (v/v/v) | Amine/Azide Ratio (%) | Azide Preservation |
| TFA/H₂O/TIS (95:2.5:2.5) | < 2% | Excellent |
| TFA/H₂O/TIS/DTT (92.5:2.5:2.5:2.5) | ~5-10% | Good |
| TFA/H₂O/TIS/EDT (92.5:2.5:2.5:2.5) | > 50% | Poor |
Data is adapted from studies on peptides containing azido-amino acids and serves as a general guideline.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminal amino acid of a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a first treatment for 5 minutes followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove the piperidine and the deprotection byproducts. The resin is now ready for the next amino acid coupling step.
Protocol 2: Cleavage of Azide-Containing Peptides from Resin
This protocol is designed to cleave the final peptide from the solid support while preserving the integrity of the azide group.
-
Resin Preparation: After the final Fmoc deprotection and subsequent washing steps, thoroughly wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS. Note: Do not include any thiol-based scavengers like EDT or DTT.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the cleavage mixture to separate the resin and collect the filtrate, which contains the cleaved peptide.
-
Resin Washing: Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all the filtrates.
-
Peptide Precipitation: Precipitate the peptide by adding the concentrated filtrate to a large volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under vacuum to remove any residual ether.
Visualizations
Caption: Workflow for SPPS of azide-containing peptides.
Caption: Troubleshooting logic for azide reduction.
References
Technical Support Center: Fmoc-DAP-N3 Peptides & CuAAC Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-DAP-N3-OH in peptide synthesis and subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these experimental procedures.
Troubleshooting Guide: Incomplete CuAAC Reaction
This guide addresses the common issue of incomplete or low-yield CuAAC reactions with peptides containing the azido-amino acid derived from Fmoc-L-Dap(N3)-OH.
Question: My on-resin CuAAC ("click") reaction with an this compound containing peptide is showing low yield or is incomplete. What are the potential causes and how can I resolve this?
Answer: An incomplete CuAAC reaction can be attributed to several factors, ranging from the reagents and reaction conditions to the intrinsic properties of the peptide sequence itself. A systematic approach to troubleshooting is recommended to identify and resolve the issue.
Initial Checks & Key Considerations:
-
Reagent Quality and Preparation: Ensure all reagents, including the copper source, reducing agent, ligands, and solvents, are of high quality and freshly prepared where necessary. Solvents, in particular, should be degassed to remove oxygen, which can lead to the deactivation of the Cu(I) catalyst.[1]
-
Peptide-Specific Issues: The primary sequence of the peptide can lead to steric hindrance or on-resin aggregation, preventing the azide and alkyne moieties from coming into proximity for the reaction to occur.
-
Catalyst System: The choice and concentration of the copper source, ligand, and reducing agent are critical for an efficient reaction.
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting an incomplete CuAAC reaction.
Caption: Troubleshooting workflow for incomplete CuAAC reactions.
Frequently Asked Questions (FAQs)
Reaction Components & Conditions
Q1: Which copper source is best for on-resin peptide click chemistry?
A1: Both Copper(I) and Copper(II) salts can be used effectively.
-
Cu(I) sources , such as Copper(I) Iodide (CuI), are directly active but are prone to oxidation.[2]
-
Cu(II) sources , like Copper(II) Sulfate (CuSO₄), are more stable and are used with a reducing agent, most commonly sodium ascorbate, to generate the active Cu(I) species in situ.[2][3] This is a very common and robust method.
For some systems, using 1.5 equivalents of CuI in DMF has been shown to give optimal yields for monomeric cyclic peptide formation.[4]
Q2: Is a ligand necessary for the CuAAC reaction?
A2: While not strictly essential, using a copper-coordinating ligand is highly recommended. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or bathophenanthroline disulfonate (BPS) can accelerate the reaction and, crucially, protect the peptide from oxidative damage by stabilizing the Cu(I) catalytic species.
Q3: What is the optimal solvent for the reaction?
A3: The choice of solvent is critical and depends on resin swelling and peptide solubility. N,N-Dimethylformamide (DMF) is a common and effective solvent. For peptides prone to aggregation, using a mixture of solvents like DMF and Dichloromethane (DCM) can be beneficial. Aqueous buffer systems are also widely used, especially for bioconjugation in solution. It is essential to use degassed solvents to prevent oxidation of Cu(I).
Q4: How can I monitor the progress of my on-resin CuAAC reaction?
A4: Monitoring an on-resin reaction can be challenging. A common method is to cleave a small amount of resin at different time points (e.g., 2, 6, 12 hours) and analyze the cleaved products by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). A shift in the retention time and the appearance of the expected mass for the triazole product will indicate reaction progress.
Side Reactions & Purification
Q5: I see an unexpected mass corresponding to a loss of 26 Da in my final product. What is this?
A5: This mass loss (-26 Da) corresponds to the reduction of the azide group (-N3) to a primary amine (-NH2). This is a known side reaction that can occur during the final cleavage and deprotection step, particularly when using thiol-based scavengers like ethanedithiol (EDT). To prevent this, use a cleavage cocktail with a non-thiol scavenger like triisopropylsilane (TIS). A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
Q6: My reaction mixture turned blue/green and the reaction stalled. What happened?
A6: A blue or green color indicates the presence of Cu(II), which means your active Cu(I) catalyst has been oxidized. This can be caused by oxygen in the solvents or reagents. Ensure all solutions are thoroughly degassed and consider increasing the amount of reducing agent (e.g., sodium ascorbate) if using a Cu(II) source.
Q7: How do I remove copper from my peptide after cleavage and purification?
A7: Residual copper can be problematic for downstream applications. After the on-resin reaction, wash the resin thoroughly with a copper-chelating solution, such as a dilute solution of EDTA or ammonium acetate, before proceeding to cleavage. During HPLC purification, copper salts will typically separate from the peptide product.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the CuAAC reaction is highly dependent on the catalytic system used. The following table summarizes typical reaction conditions and their impact on performance.
| Parameter | Condition A (CuSO₄/Ascorbate) | Condition B (CuI/Base) | Key Considerations & Impact on Yield |
| Copper Source | CuSO₄ (1 eq.) | CuI (1-2 eq.) | CuSO₄ is air-stable but requires a reducing agent. CuI is directly active but oxygen-sensitive. |
| Reducing Agent | Sodium Ascorbate (5 eq.) | Not required | Sodium ascorbate reduces Cu(II) to Cu(I) in situ. An excess is used to prevent re-oxidation. |
| Base/Ligand | Ligand (e.g., THPTA) recommended | Base (e.g., DIPEA or Piperidine) | A base can promote the formation of the copper-acetylide intermediate. Piperidine has been shown to coordinate with Cu and improve yields. |
| Solvent | Degassed DMF or DMF/Water | Degassed DMF | DMF is generally a good solvent for swelling the resin and dissolving reagents. |
| Reaction Time | 6-12 hours | 6-12 hours | Reaction times are highly dependent on the specific peptide sequence and alkyne substrate. |
| Typical Yield | Generally high (>90%) | Can be very high (>90%) | Yields are sequence-dependent. Steric hindrance around the azide or alkyne can lower efficiency. |
Experimental Protocols
Protocol 1: On-Resin CuAAC using CuSO₄/Sodium Ascorbate
This protocol describes a general procedure for performing the CuAAC reaction on a peptide synthesized on a solid support.
-
Resin Preparation: Swell the azide-containing peptide-resin in degassed DMF for 30-60 minutes.
-
Reaction Cocktail Preparation: In a separate vial, prepare the "click" reaction cocktail. For a 0.1 mmol scale synthesis, the following can be used:
-
Alkyne-functionalized molecule (5-10 equivalents)
-
Copper(II) Sulfate (CuSO₄) (1 equivalent)
-
Sodium Ascorbate (5 equivalents)
-
Optional but recommended: Ligand such as THPTA (1-2 equivalents)
-
Solvent: Degassed DMF or a DMF/water mixture.
-
-
On-Resin Reaction: Add the click reaction cocktail to the peptide-resin. Agitate the mixture at room temperature for 6-12 hours. The vessel should be sealed or kept under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxygen exposure.
-
Washing: After the reaction, drain the cocktail and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x).
-
Copper Removal (Optional): Wash the resin with a 0.5% solution of EDTA in DMF to chelate and remove residual copper.
-
Cleavage and Purification: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS). Precipitate the peptide in cold diethyl ether, and purify by RP-HPLC.
Mandatory Visualizations
CuAAC Catalytic Cycle
The following diagram illustrates the widely accepted catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
Caption: The catalytic cycle of the CuAAC reaction.
References
Technical Support Center: Purification of Fmoc-DAP-N3 Labeled Peptides
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the purification of peptides labeled with Fmoc-DAP-N3.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of peptides containing the azide-functionalized diaminopropionic acid (DAP) residue. The primary purification technique discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is the industry standard for peptide purification.[1][2][3][4]
Problem 1: Poor Peak Shape or Broad Peaks in RP-HPLC
Possible Causes:
-
Suboptimal Gradient: The elution gradient may be too steep, preventing proper separation of the target peptide from impurities.[1]
-
Inappropriate Mobile Phase: The choice of organic solvent or ion-pairing agent may not be suitable for the specific peptide sequence.
-
Column Overload: Injecting an excessive amount of crude peptide can lead to peak broadening and poor resolution.
-
Secondary Interactions: The azide group or other residues in the peptide may be interacting with the silica backbone of the C18 column.
Solutions:
-
Gradient Optimization: Begin with a scouting gradient (e.g., 5-95% Acetonitrile in 30 minutes) to determine the approximate retention time of your peptide. Subsequently, employ a shallower gradient (e.g., 0.5-1% change in organic solvent per minute) around the determined retention time to enhance resolution.
-
Mobile Phase Modification:
-
Ion-Pairing Agent: While 0.1% Trifluoroacetic acid (TFA) is standard, if peak tailing is observed, consider increasing the TFA concentration slightly (up to 0.12%) or using a different agent like formic acid to minimize interactions with the stationary phase.
-
Organic Solvent: Acetonitrile is commonly used, but in some cases, methanol or isopropanol may offer better selectivity and peak shape.
-
-
Reduce Sample Load: Decrease the amount of crude peptide injected onto the column to avoid overloading.
-
Elevated Temperature: Running the column at a higher temperature can sometimes improve peak shape and resolution.
Problem 2: Co-elution of Impurities with the Target Peptide
Possible Causes:
-
Similar Hydrophobicity: Impurities such as deletion sequences or peptides with closely related sequences may have hydrophobicities very similar to the target peptide, making separation by RP-HPLC challenging.
-
Presence of Deletion Sequences: Incomplete Fmoc deprotection or coupling during synthesis can lead to deletion sequences that are difficult to separate.
Solutions:
-
Optimize RP-HPLC Selectivity:
-
Change Mobile Phase pH: Altering the pH can change the ionization state of acidic or basic residues, affecting their retention and potentially resolving co-eluting species.
-
-
Orthogonal Purification: Employ a secondary purification technique that separates molecules based on a different principle than hydrophobicity.
-
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge and is effective at removing charged impurities.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules by size and is useful for removing aggregates or small molecule impurities.
-
Problem 3: Low Recovery of the Azide-Modified Peptide
Possible Causes:
-
Peptide Precipitation: The peptide may have low solubility in the mobile phase, causing it to precipitate on the column or in the tubing.
-
Irreversible Adsorption: The peptide might be irreversibly binding to the stationary phase.
-
Azide Group Instability (Unlikely): While generally stable, there's a slight possibility of the azide group's sensitivity to certain purification conditions, though this is not a commonly reported issue.
Solutions:
-
Improve Solubility:
-
Dissolve the crude peptide in a minimal amount of a stronger solvent, such as 50% acetonitrile in water, or a buffer containing a denaturant like guanidinium hydrochloride for peptides with poor solubility, before injection.
-
-
Column Washing: After each run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly bound material.
-
Check for Azide Reduction: If a mass corresponding to the desired peptide with a mass difference of -26 Da (loss of N2) and +2 Da (addition of 2H) is observed in mass spectrometry, it indicates the azide group has been reduced to a primary amine. This is often caused by thiol-based scavengers in the cleavage cocktail. To avoid this, use a cleavage cocktail without thiol-based scavengers, such as a mixture of TFA, water, and triisopropylsilane (TIS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-step purification strategy for a peptide containing this compound?
A1: The standard and most recommended initial purification method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is a good starting point, using a water/acetonitrile gradient with 0.1% TFA as an ion-pairing agent.
Q2: Can the azide group on DAP-N3 interfere with the purification process?
A2: The azide group is generally stable under standard RP-HPLC conditions. It is chemically robust and stable under the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of cleavage from the resin. The primary purification challenges are more likely to arise from common peptide synthesis impurities like deletion or truncated sequences.
Q3: What are the most common impurities to expect in the crude product of a peptide synthesized with this compound?
A3: Common impurities include deletion sequences (from incomplete coupling or deprotection), truncated peptides, and byproducts from side reactions not involving the azide group. If thiol-based scavengers are used during cleavage, you may also find peptides where the azide has been reduced to an amine.
Q4: When should I consider using an orthogonal purification method?
A4: If you are unable to achieve the desired purity with RP-HPLC alone, especially due to co-eluting impurities, an orthogonal method is recommended. Techniques like ion-exchange or size-exclusion chromatography can be used as a secondary purification step to remove impurities that are not resolved by reverse-phase methods.
Q5: How can I confirm the purity and identity of my purified this compound labeled peptide?
A5: The purity of the collected fractions should be analyzed by analytical RP-HPLC. The identity of the peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the correct molecular weight.
Data Presentation
Table 1: Typical Performance Characteristics of Peptide Purification Techniques
| Purification Technique | Principle of Separation | Typical Purity Range | Throughput | Key Applications |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | 85-98% | Low to Medium | Standard purification for research-grade peptides. |
| Ion-Exchange (IEX) | Net Charge | 80-95% | Medium to High | Orthogonal purification, removal of charged impurities. |
| Size-Exclusion (SEC) | Molecular Size | 70-90% | High | Removal of aggregates or small molecule impurities. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of this compound Labeled Peptides
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal volume of a suitable solvent (e.g., 50% acetonitrile in water). For peptides with low solubility, a buffer containing a denaturant like guanidinium hydrochloride may be used. Filter the sample through a 0.22 µm syringe filter before injection.
-
Column: Use a C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient:
-
Scouting Run: Perform an initial run with a broad gradient, such as 5-95% Mobile Phase B over 30 minutes, to determine the approximate elution time of the target peptide.
-
Purification Run: Based on the scouting run, design a shallow gradient around the elution point of the target peptide (e.g., a 10-20% range of Mobile Phase B over 60 minutes) to achieve optimal separation.
-
-
Detection: Monitor the elution profile at a wavelength of 210-220 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak of interest.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Protocol 2: Post-Synthesis Peptide Cleavage and Deprotection (Azide-Preserving)
-
Resin Preparation: After the final Fmoc deprotection and washing, thoroughly wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Crucially, do not include any thiol-based scavengers like EDT or DTT , as they can reduce the azide group.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.
Visualizations
Caption: RP-HPLC purification workflow for this compound labeled peptides.
Caption: Troubleshooting logic for common peptide purification issues.
References
Technical Support Center: Avoiding Reduction of Azide Groups During Peptide Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on preventing the unwanted reduction of azide functional groups during the final cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is the azide group stable under standard Fmoc-SPPS conditions?
A: Generally, yes. The azide group is robust and stable under the standard basic conditions used for Fmoc-deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of resin cleavage (e.g., high concentration of trifluoroacetic acid - TFA).[1][2] However, specific reagents within the cleavage cocktail can cause unintended reduction.[1]
Q2: What is the primary cause of azide group reduction during peptide cleavage?
A: The most common cause of azide reduction is the use of certain scavengers in the final TFA cleavage cocktail.[1] Thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), are strong reducing agents under acidic conditions and can significantly reduce the azide group to a primary amine.[1]
Q3: Are all scavengers problematic for azide-containing peptides?
A: No, the choice of scavenger is critical. While EDT is highly problematic, other scavengers show much higher compatibility. Triisopropylsilane (TIS) is a common non-thiol scavenger used to trap carbocations and is generally considered safe for azides. If a thiol scavenger is required, dithiothreitol (DTT) has been shown to be a much safer alternative to EDT, causing significantly less reduction.
Q4: Can I avoid using scavengers altogether during cleavage?
A: It is highly discouraged. Scavengers are essential for quenching reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr). Without scavengers, these carbocations can lead to significant side reactions, such as re-alkylation of the peptide, resulting in impure products. A common "minimal" scavenger cocktail that is safe for azides is a mixture of TFA, TIS, and water.
Q5: My peptide contains tryptophan. What scavenger cocktail should I use to protect both the indole side chain and the azide group?
A: The indole side chain of tryptophan is highly susceptible to modification by carbocations during TFA cleavage, making a scavenger essential. While EDT is often used for this purpose, it will reduce the azide group. The recommended approach is to use a non-reductive scavenger cocktail. The combination of TIS and water is generally sufficient to protect tryptophan while preserving the azide group. For enhanced protection, a non-thiol scavenger like thioanisole can be included. A cocktail of TFA/H2O/TIS/Thioanisole can be tested.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: My mass spectrometry (MS) analysis shows a peak corresponding to my desired peptide mass minus 26 Da (M-26).
-
Diagnosis: You are likely observing the reduction of the azide group (-N₃) to a primary amine (-NH₂). This corresponds to a loss of N₂ (28 Da) and a gain of 2H (2 Da), resulting in a net mass difference of -26 Da.
-
Root Cause Analysis:
-
Check your cleavage cocktail: Did you use a thiol-based scavenger like 1,2-ethanedithiol (EDT)? This is the most probable cause.
-
Review your protocol: Was the cleavage performed under standard conditions? While less common, prolonged exposure to certain reagents or elevated temperatures could potentially contribute to side reactions.
-
-
Solution:
-
Re-synthesize the peptide and perform the cleavage using an azide-safe cocktail, such as 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
If a thiol scavenger is absolutely necessary for other sensitive residues, consider using DTT as a less reductive alternative to EDT.
-
Problem 2: I need to include a scavenger for a sensitive residue (e.g., Cys, Met), but I am worried about azide reduction.
-
Diagnosis: The challenge is to find a scavenger that is effective for protecting residues like Cysteine and Methionine without reducing the azide group.
-
Solution:
-
For Cysteine (Trt-protected), TIS is an effective scavenger for the trityl cation.
-
For Methionine, which can be oxidized, the primary concern is not reduction. The standard azide-safe cocktail (TFA/TIS/H₂O) is generally compatible.
-
If you must use a thiol-containing cocktail, based on literature data, DTT is a much safer option than EDT. You should expect a small percentage of azide reduction, which may require purification to remove.
-
Azide Reduction Troubleshooting Workflow
Caption: Troubleshooting logic for diagnosing azide reduction.
Impact of Thiol Scavengers on Azide Reduction
The choice of scavenger during TFA cleavage has a dramatic impact on the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers.
| Scavenger | % Azide Reduction (Approximate) | Recommendation |
| 1,2-Ethanedithiol (EDT) | Up to 50% | Not Recommended |
| Dithiothreitol (DTT) | < 10% | Use with caution if necessary |
| Thioanisole | < 5% | Recommended |
| Triisopropylsilane (TIS) | ~0% | Highly Recommended |
Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine. As shown, EDT is a potent reducing agent for azides in this context, while DTT and Thioanisole are significantly safer options. TIS is the scavenger of choice for preserving the azide group.
Experimental Protocols
Protocol 1: Standard Azide-Safe Peptide Cleavage
This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh.
-
Cold diethyl ether ((CH₃CH₂)₂O)
-
Acetonitrile (ACN) and Water for dissolution
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in a suitable solvent system (e.g., ACN/water) for purification by HPLC.
Experimental Workflow for Azide-Safe Cleavage
Caption: Standard workflow for peptide cleavage with azide preservation.
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of Fmoc-DAP-N3 Modified Peptides
For researchers, scientists, and drug development professionals, the precise characterization of synthetically modified peptides is paramount for ensuring the integrity and functionality of these molecules. The incorporation of bioorthogonal handles, such as the azide group via Fmoc-DAP-N3 (Nα-Fmoc-Nβ-azido-L-diaminopropionic acid), has become a cornerstone in chemical biology and drug development. This modification allows for the site-specific conjugation of various moieties, including fluorophores, cytotoxic drugs, and imaging agents, through "click chemistry."[1][2][3] Mass spectrometry is the definitive tool for verifying the successful incorporation of such modifications and characterizing the final peptide product.[4][5]
This guide provides a comparative analysis of the mass spectrometry characterization of this compound modified peptides against alternative peptide labeling and characterization strategies. We will delve into the nuances of different ionization and fragmentation techniques, present detailed experimental protocols, and offer quantitative data to inform the selection of the most appropriate analytical workflow.
Comparison of Peptide Modification and Characterization Strategies
The choice of a peptide modification strategy impacts not only the subsequent conjugation chemistry but also the ease and depth of characterization by mass spectrometry. While this compound offers a small, bioorthogonal handle, other methods provide different advantages, such as multiplexing capabilities for quantitative studies.
| Feature | This compound Modification | Isobaric Labeling (TMT/iTRAQ) | Label-Free Quantification |
| Primary Application | Site-specific peptide modification for bioconjugation ("click" chemistry) | Relative and absolute quantification of proteins/peptides in multiple samples | Relative quantification of proteins/peptides based on signal intensity or spectral counts |
| Modification Type | Incorporation of a non-natural amino acid with an azide group during solid-phase peptide synthesis (SPPS) | Chemical tagging of primary amines (N-terminus and lysine residues) with isobaric mass tags post-protein digestion | No chemical modification for the purpose of quantification |
| Mass Spectrometry Goal | Confirmation of successful modification, sequence verification, and localization of the modification | Quantification based on reporter ions in MS/MS or MS3 spectra | Quantification based on precursor ion intensities in MS1 spectra or spectral counting |
| Sample Complexity | Typically used for the characterization of purified synthetic peptides | Can be used for complex biological samples, enabling multiplexing of up to 10 or more samples | Suitable for complex biological samples, but run-to-run variability can be a challenge |
| Key Advantage | Enables a wide range of bioorthogonal conjugations with minimal structural perturbation | High-throughput, multiplexed quantification with high precision | No additional labeling steps, direct analysis of the sample |
| Key Disadvantage | Does not inherently provide quantitative information across different samples. | Can lead to ratio compression in MS2-based quantification; requires additional fragmentation (MS3) for highest accuracy | Can suffer from lower reproducibility and a higher number of missing values compared to label-based methods |
Mass Spectrometry Fragmentation Techniques for Modified Peptides
The fragmentation method used in tandem mass spectrometry (MS/MS) is critical for obtaining detailed structural information about the peptide, including the precise location of any modifications. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Fragmentation Method | Principle | Primary Fragment Ions | Suitability for this compound Peptides | Advantages | Disadvantages |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, causing fragmentation along the peptide backbone. | b- and y-ions | Good for general sequence confirmation. The azide group is relatively stable under CID conditions. | Well-established, provides good sequence coverage for many peptides. | Can be less effective for peptides with labile modifications as it may favor the loss of the modification over backbone fragmentation. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID performed in an Orbitrap mass analyzer, using higher collision energies. | b- and y-ions, often with higher intensity for lower mass fragments. | Excellent for generating a rich fragmentation spectrum for sequence confirmation. | Provides high-resolution and high-mass-accuracy fragment ion spectra, which is beneficial for confident identification. Can be more effective than CID for some modifications. | The higher energy can sometimes lead to excessive fragmentation, including the loss of the modification as a neutral loss. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged peptide ion, leading to fragmentation of the peptide backbone. | c- and z-ions | Particularly useful for localizing the modification, as it tends to preserve labile modifications on the side chains. | Preserves post-translational and other modifications on amino acid side chains. Provides complementary fragmentation information to CID/HCD. | Generally more effective for peptides with higher charge states (≥2+). Slower than CID/HCD, which can be a limitation in high-throughput analyses. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound Modified Peptides
This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating this compound into a peptide sequence, followed by cleavage, and purification.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-L-Dap(N3)-OH
-
Coupling reagents (e.g., HBTU, HOBt, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% piperidine in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reverse-phase HPLC system with a C18 column
-
Solvents for HPLC: Acetonitrile and water with 0.1% TFA
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, then add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the amino acid. Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. For coupling Fmoc-L-Dap(N3)-OH, using PyBOP is often recommended for optimal efficiency.
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.
-
Purification: Wash the peptide pellet with cold diethyl ether. Dissolve the crude peptide in a suitable solvent and purify by reverse-phase HPLC.
-
Analysis: Analyze the purified peptide fractions by mass spectrometry to confirm the correct molecular weight.
Protocol 2: LC-MS/MS Analysis of this compound Modified Peptides
This protocol describes a general method for the analysis of the purified this compound modified peptide by LC-MS/MS.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Mass spectrometer equipped with an electrospray ionization (ESI) source and capable of MS/MS fragmentation (e.g., Q-TOF, Orbitrap).
LC Method:
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., 1.7 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
MS Method:
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) using CID, HCD, or ETD.
-
Collision Energy (for CID/HCD): Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure good fragmentation across a range of peptide sizes and charge states.
-
Data Analysis: Use appropriate software to analyze the MS/MS spectra for peptide sequencing and confirmation of the modification.
Visualizations
Conclusion
The characterization of this compound modified peptides by mass spectrometry is a robust and essential process for ensuring the quality of synthetic peptides used in research and drug development. The choice of ionization and fragmentation techniques should be tailored to the specific analytical goals. While CID and HCD are excellent for routine sequence confirmation, ETD offers a significant advantage in unequivocally localizing the azide modification, especially if there is any ambiguity.
When comparing this workflow to other peptide analysis strategies, it is important to consider the end goal. For applications requiring site-specific bioconjugation, the this compound approach followed by detailed mass spectrometric characterization is the gold standard. For quantitative proteomics studies across multiple samples, isobaric tagging methods like TMT or iTRAQ, or label-free approaches, are more suitable. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate strategy for their experimental needs, ensuring high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis for Determining Fmoc-DAP-N3 Incorporation Efficiency
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise incorporation of unnatural amino acids is paramount. Fmoc-L-2,3-diaminopropionic acid (N3) (Fmoc-DAP-N3), a key building block for introducing azide functionalities into peptides, enables powerful "click chemistry" applications for bioconjugation.[1][2][3][4][5] Verifying the efficiency of its incorporation is a critical quality control step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for this purpose, alongside other analytical techniques, and includes detailed experimental protocols.
Comparison of Analytical Methods for Incorporation Efficiency
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides and, by extension, the efficiency of this compound incorporation. It separates the target peptide from impurities such as deletion sequences (peptides lacking the this compound residue) and truncated peptides. While HPLC provides a quantitative measure of purity, a multi-faceted approach utilizing mass spectrometry and amino acid analysis can offer a more comprehensive picture of incorporation success.
| Analytical Method | Information Provided | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of target peptide vs. impurities. | High resolution and sensitivity, provides quantitative data on purity. | May not distinguish between peptides of very similar hydrophobicity or co-eluting species. |
| Mass Spectrometry (MS) | Confirmation of molecular weight, sequence verification (MS/MS). | Definitive confirmation of successful incorporation by mass, high sensitivity. | Typically not quantitative on its own without standards, may not detect impurities if they do not ionize well. |
| Amino Acid Analysis (AAA) | Determines the relative abundance of each amino acid in the peptide. | Provides accurate quantification of the net peptide content. | Indirect measure of incorporation, destructive to the sample, lower throughput. |
Experimental Workflow for this compound Incorporation and HPLC Analysis
The following diagram illustrates the typical workflow from solid-phase peptide synthesis (SPPS) to the final analysis of this compound incorporation efficiency.
Caption: Workflow for the synthesis and analysis of a peptide containing this compound.
Logical Comparison of Analytical Methodologies
The choice of analytical method depends on the specific information required at different stages of the research and development process. The following diagram illustrates the relationship between the primary techniques.
Caption: Interrelation of analytical methods for verifying peptide integrity.
Detailed Experimental Protocols
Protocol 1: this compound Incorporation in SPPS
This protocol outlines a manual procedure for a single coupling cycle of this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Dap(N3)-OH
-
Coupling reagent (e.g., PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 20 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling:
-
In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 equivalents relative to resin loading), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step can be repeated.
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents.
Protocol 2: Test Cleavage and HPLC Analysis
This protocol is for a small-scale test cleavage to quickly assess incorporation efficiency.
Materials:
-
Dry peptide-resin sample (approx. 2-5 mg)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
HPLC-grade water, acetonitrile, and TFA
Methodology:
-
Resin Sampling and Washing:
-
Take a small sample of the dried resin after the coupling step.
-
Wash the resin sample thoroughly with DMF, followed by DCM, and dry it under vacuum.
-
-
Test Cleavage:
-
Add approximately 100 µL of the cleavage cocktail to the dried resin.
-
Allow the cleavage to proceed for 1-2 hours at room temperature.
-
-
Peptide Precipitation:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet.
-
-
Sample Preparation for HPLC:
-
Dissolve the dried peptide pellet in a suitable solvent for HPLC analysis, typically a mixture of water and acetonitrile with 0.1% TFA.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 30 minutes. This should be optimized to achieve the best separation between the desired product and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm (for the peptide bond).
-
Data Analysis: An incomplete coupling will be indicated by the presence of a significant peak corresponding to the truncated peptide (the sequence without the Dap(N3) residue) in addition to the desired product peak. The incorporation efficiency can be estimated by comparing the peak area of the desired product to the total peak area of all peptide-related species.
-
By employing these protocols and analytical comparisons, researchers can confidently assess the incorporation efficiency of this compound, ensuring the quality and reliability of their synthesized peptides for downstream applications in drug discovery and chemical biology.
References
A Comparative Guide to Fmoc-L-Dap(N3)-OH and Other Azide-Containing Amino Acids for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy in chemical biology and drug development. Azide-containing amino acids, in particular, serve as versatile chemical handles for bioconjugation via highly efficient and bioorthogonal "click chemistry" reactions. This guide provides an objective comparison of Fmoc-L-2,3-diaminopropionic acid(N3)-OH (Fmoc-L-Dap(N3)-OH) with other commonly used azide-containing amino acids, supported by experimental data and detailed protocols to inform the selection of the optimal building block for your research.
Introduction to Azide-Containing Amino Acids
The azide group (N₃) is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and selective reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for conjugating a wide range of molecules, including fluorophores, imaging agents, and therapeutic payloads, to biological macromolecules.[2][3] The incorporation of azide-functionalized amino acids into peptides via solid-phase peptide synthesis (SPPS) allows for precise, site-specific labeling.[4]
This guide focuses on the comparison of Fmoc-L-Dap(N3)-OH with other prevalent azide-containing amino acids such as Fmoc-p-azido-L-phenylalanine (Fmoc-pAzF) and Fmoc-L-azidolysine (Fmoc-Lys(N₃)-OH).
Comparative Analysis of Azide-Containing Amino Acids
The choice of an azide-containing amino acid can significantly influence the properties of the resulting peptide, including its structure, stability, and reactivity in subsequent conjugation reactions.
| Feature | Fmoc-L-Dap(N3)-OH | Fmoc-p-azido-L-phenylalanine (pAzF) | Fmoc-L-azidolysine (Fmoc-Lys(N₃)-OH) | Key Considerations |
| Structure | Aliphatic amino acid with a short, relatively rigid side chain containing the azide group.[5] | Aromatic amino acid with the azide group on the phenyl ring. | Aliphatic amino acid with a longer, more flexible side chain. | The bulkier aromatic side chain of pAzF may be more disruptive to protein structure in some contexts compared to the smaller side chain of Fmoc-L-Dap(N3)-OH. The longer side chain of azidolysine provides greater conformational freedom. |
| Incorporation Method | Primarily incorporated during solid-phase peptide synthesis (SPPS) using a pre-synthesized Fmoc-protected building block. | Typically incorporated in living cells or cell-free expression systems via genetic code expansion. | Primarily incorporated during SPPS. | The choice of incorporation method is a primary determinant in selecting the amino acid. Fmoc-L-Dap(N3)-OH is suited for synthetic peptides, while pAzF is used for recombinantly expressed proteins. |
| Potential Impact on Structure | Minimal perturbation to the peptide backbone; can induce turns. Useful for peptide stapling (i, i+3; i, i+4). | Introduces aromatic interactions, potentially stabilizing structure. | Greater conformational freedom of the conjugate. Useful for stapling (i, i+7) and long-linker conjugations. | The structural impact should be considered based on the desired final conformation and function of the peptide. |
Data Presentation
Solid-Phase Peptide Synthesis (SPPS) Performance
The efficiency of incorporating azide-containing amino acids during SPPS is crucial for obtaining high yields of the desired peptide. While yields are sequence-dependent, the following table summarizes typical parameters and expected outcomes for the incorporation of Fmoc-L-Dap(N3)-OH.
| Parameter | Recommended Condition | Expected Outcome | Notes |
| Resin Type | Rink Amide, Wang, or 2-Chlorotrityl Chloride | --- | Choice depends on the desired C-terminus (amide or carboxylic acid). |
| Coupling Reagent | PyBOP or Castro's reagent | >99% coupling yield with optimized conditions. | Poor results have been reported with HBTU or TBTU. A double coupling may be beneficial for difficult sequences. |
| Equivalents (Amino Acid) | 3 - 5 eq. (relative to resin loading) | --- | An excess is used to drive the coupling reaction to completion. |
| Coupling Time | 1 - 3 hours | --- | Reaction completion can be monitored with a ninhydrin (Kaiser) test. |
| Fmoc Deprotection | 20% piperidine in DMF (2 cycles) | >99% efficiency | The azide group is stable to standard basic deprotection conditions. |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | 70-90% crude purity | Avoid thiol-based scavengers like EDT, which can reduce the azide group. DTT is a safer alternative if a reducing scavenger is necessary. |
| Overall Yield | 50 - 80% | --- | Varies based on peptide length and complexity. |
Reaction Kinetics in Bioorthogonal Chemistry
The rate of the click chemistry reaction is a critical parameter, especially for in vivo applications or when working with low concentrations of reactants. The following table provides a comparison of typical reaction parameters and reported second-order rate constants (k₂) for CuAAC and SPAAC.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Typical Reagents | CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA) | Strained Alkyne (e.g., DBCO, BCN) |
| Reaction Conditions | Aqueous buffer, room temperature | Aqueous buffer, room temperature |
| Typical Reaction Time | 1-4 hours | 2-24 hours |
| Yields | Generally >90% | Generally >85% |
| Bioorthogonality | Good, but copper can be toxic to cells. | Excellent, widely used in living systems. |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Highly dependent on ligand (can be >100 M⁻¹s⁻¹) | DBCO: ~0.34, BCN: ~0.28 (with a hydrophilic azido-amino acid) |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature. Studies have shown that the structure of the azide-containing amino acid can influence SPAAC kinetics. For instance, the reaction rate for p-azidomethyl-L-phenylalanine (pAMF) was found to be 7-fold higher than that for p-azido-L-phenylalanine (pAzF) when reacted with a DBCO derivative. The short and flexible side chain of Fmoc-L-Dap(N3)-OH is expected to minimize steric hindrance and exhibit favorable reaction kinetics in both CuAAC and SPAAC.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH into a Peptide via Fmoc-SPPS
This protocol outlines the manual coupling of Fmoc-L-Dap(N3)-OH during solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-L-Dap(N3)-OH
-
Coupling reagent (e.g., PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solutions
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane - TIS)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3-5 eq.), PyBOP (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-3 hours at room temperature.
-
Monitor the reaction completion with a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, the step can be repeated (double coupling).
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM.
-
Repeat: Continue with deprotection and coupling cycles for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the final synthesis cycle, wash and dry the resin.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the solution-phase conjugation of an azide-modified peptide with an alkyne-functionalized molecule.
Materials:
-
Purified azide-containing peptide
-
Alkyne-functionalized molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.4)
-
Solvent for alkyne-molecule (e.g., DMSO)
Methodology:
-
Reactant Preparation:
-
Dissolve the purified azide-containing peptide in the aqueous buffer.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent like DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-peptide and alkyne-molecule solutions.
-
Add the copper/ligand solution, followed by freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Monitoring and Purification: Monitor the reaction progress by RP-HPLC or mass spectrometry. Purify the bioconjugate using RP-HPLC to remove unreacted starting materials and the copper catalyst.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-modified peptide with a strained alkyne-functionalized molecule.
Materials:
-
Purified azide-containing peptide
-
Strained alkyne-functionalized molecule (e.g., DBCO-fluorophore)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Solvent for strained alkyne-molecule (e.g., DMSO)
Methodology:
-
Reactant Preparation:
-
Dissolve the purified azide-containing peptide in the aqueous buffer.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent like DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, add the azide-peptide solution. Then, add the DBCO-molecule solution (typically 1.5-2 equivalents relative to the peptide).
-
Incubation: Incubate the reaction at room temperature for 2-24 hours.
-
Monitoring and Purification: Monitor the reaction progress by RP-HPLC or mass spectrometry. Purify the resulting bioconjugate using methods like RP-HPLC or size-exclusion chromatography.
Mandatory Visualization
Caption: Workflow for the synthesis and conjugation of an azide-containing peptide.
Caption: Inhibition of the PI3K/Akt signaling pathway by an azide-peptide conjugate.
References
A Comparative Guide to Fmoc-DAP(N3)-OH and Fmoc-Lys(N3)-OH for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids carrying bioorthogonal handles is a cornerstone of modern chemical biology and drug development. Azide-containing amino acids, in particular, have become indispensable tools for post-synthetic peptide modification via "click chemistry." This guide provides a detailed, objective comparison of two widely used azide-bearing building blocks: Fmoc-L-2,3-diaminopropionic acid (N3)-OH (Fmoc-DAP(N3)-OH) and Fmoc-L-lysine (N3)-OH (Fmoc-Lys(N3)-OH). The choice between these two reagents can significantly impact peptide synthesis, final conjugate properties, and overall experimental success. This comparison is supported by available data and detailed experimental protocols to inform your selection.
Introduction to Azide-Containing Amino Acids in Bioconjugation
The azide moiety is a premier functional group in bioorthogonal chemistry.[1] Its small size, metabolic stability, and selective reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions make it ideal for bioconjugation.[1][2] These "click" reactions are characterized by high efficiency, specificity, and biocompatibility, enabling the precise attachment of molecules like fluorophores, imaging agents, and therapeutic payloads to peptides and proteins.[1][3] The incorporation of Fmoc-protected azido-amino acids during Solid-Phase Peptide Synthesis (SPPS) allows for the site-specific placement of this chemical handle.
Chemical and Physical Properties
The fundamental difference between Fmoc-DAP(N3)-OH and Fmoc-Lys(N3)-OH lies in the structure of their side chains. Fmoc-DAP(N3)-OH is a derivative of alanine with a short, one-carbon spacer to the azide group, while Fmoc-Lys(N3)-OH is a lysine analogue with a longer, four-carbon spacer.
Caption: Chemical structures of Fmoc-DAP(N3)-OH and Fmoc-Lys(N3)-OH.
This structural variance leads to distinct physicochemical properties that can influence peptide synthesis and the characteristics of the final bioconjugate.
| Property | Fmoc-DAP(N3)-OH | Fmoc-Lys(N3)-OH | References |
| Chemical Formula | C₁₈H₁₆N₄O₄ | C₂₁H₂₂N₄O₄ | |
| Molecular Weight | 352.35 g/mol | 394.43 g/mol | |
| Side-Chain Length | Short (one carbon spacer) | Long (four carbon spacer) | |
| Side-Chain Flexibility | More rigid | More flexible |
The shorter, more constrained side chain of DAP(N3) may influence the local conformation of the peptide to a greater degree than the longer, more flexible side chain of Lys(N3). This can have implications for peptide secondary structure, receptor binding, and proteolytic stability. Conversely, the longer side chain of Lys(N3) places the reactive azide group further from the peptide backbone, which may be advantageous for conjugating bulky molecules with minimal steric hindrance.
Performance in Peptide Synthesis and Bioconjugation
Both Fmoc-DAP(N3)-OH and Fmoc-Lys(N3)-OH are fully compatible with standard Fmoc-based SPPS protocols. The azide group is stable under the typical basic conditions of Fmoc deprotection (piperidine) and acidic conditions of final cleavage (TFA). However, specific side reactions and performance considerations should be noted.
Potential Side Reactions in SPPS
While generally stable, the choice of reagents during synthesis and cleavage can lead to undesired side reactions.
| Side Reaction | Affected Molecule | Description | Prevention Strategy | References |
| Guanidinylation | Fmoc-DAP(N3)-OH | Uronium/guanidinium-based coupling reagents like HBTU or HATU can react with the N-terminal amine to form a guanidinium group, terminating the peptide chain. | Avoid using HBTU/HATU for coupling Fmoc-DAP(N3)-OH. Use phosphonium-based reagents like PyBOP or DIC/OxymaPure. | |
| Azide Reduction | Both | The azide group can be reduced to an amine during final cleavage, particularly with thiol-containing scavengers like ethanedithiol (EDT). This results in a mass decrease of 26 Da. | Avoid thiol-based scavengers. Use triisopropylsilane (TIS) as the primary scavenger. If a stronger reducing scavenger is needed, dithiothreitol (DTT) is a safer alternative to EDT. |
Reactivity in Click Chemistry
The primary function of these amino acids is to serve as a handle for click chemistry. The reaction efficiency is paramount for successful bioconjugation.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This highly efficient reaction is suitable for a wide range of applications. The reactivity of the azide is influenced by the electronic environment and steric accessibility of the side chain. The longer, flexible side chain of Fmoc-Lys(N3)-OH may offer better accessibility for the azide group, potentially leading to faster reaction kinetics when conjugating large or sterically hindered molecules.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This copper-free click reaction is invaluable for in vivo applications. The shorter side chain of Fmoc-DAP(N3)-OH is anticipated to have minimal steric hindrance, potentially leading to favorable SPAAC kinetics, comparable to or even exceeding those of longer-chain analogues in certain contexts.
Impact on Final Peptide Properties
The choice between DAP(N3) and Lys(N3) can significantly affect the physicochemical and biological properties of the resulting peptide.
| Property | Impact of Fmoc-DAP(N3)-OH | Impact of Fmoc-Lys(N3)-OH | References |
| Conformation | May induce local conformational constraints due to the shorter side chain. | The longer, flexible side chain is less likely to perturb the peptide backbone conformation. | |
| Solubility | Impact is sequence-dependent. May be less hydrophobic than the Lys(N3) analogue. | The longer alkyl chain may slightly increase hydrophobicity compared to the DAP(N3) side chain. | |
| Proteolytic Stability | Substitution of natural amino acids with shorter homologs like diaminopropionic acid has been shown in some cases to alter proteolytic stability. | The lysine backbone is a natural substrate for many proteases; however, the impact of the azide modification is sequence-dependent. |
Summary and Recommendations
The selection between Fmoc-DAP(N3)-OH and Fmoc-Lys(N3)-OH depends on the specific requirements of the application.
| Feature | Fmoc-DAP(N3)-OH | Fmoc-Lys(N3)-OH |
| Side Chain | Short, rigid | Long, flexible |
| Structural Impact | Can introduce conformational constraints | Minimal perturbation to peptide backbone |
| SPPS Considerations | Potential for guanidinylation with HBTU/HATU | Generally straightforward incorporation |
| Bioconjugation | May offer favorable kinetics in SPAAC due to low steric hindrance | May be preferable for conjugating large molecules via CuAAC due to better accessibility |
| Best For... | Applications where a short linker is desired or to intentionally alter peptide conformation. | Mimicking a natural lysine residue; applications requiring minimal structural perturbation or conjugation of bulky molecules. |
Recommendation:
-
Fmoc-Lys(N3)-OH is an excellent starting point for most applications. It serves as a more direct analogue of a natural amino acid, and its long side chain effectively distances the reactive azide from the peptide backbone.
-
Fmoc-DAP(N3)-OH is a valuable alternative when specific structural features are desired. Its shorter side chain can be used to introduce conformational rigidity or when a minimal linker length is critical for the final bioconjugate's function.
Experimental Protocols
Detailed methodologies for the incorporation of these amino acids and subsequent bioconjugation are provided below.
Protocol 1: Incorporation into Peptide via Fmoc-SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate either Fmoc-DAP(N3)-OH or Fmoc-Lys(N3)-OH onto a resin-bound peptide chain.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-azido-amino acid (Fmoc-DAP(N3)-OH or Fmoc-Lys(N3)-OH) (3-5 equivalents) and an activator like HATU or HBTU/DIPEA in DMF. Note: For Fmoc-DAP(N3)-OH, prefer DIC/OxymaPure to avoid side reactions.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the purified azide-modified peptide with an alkyne-functionalized molecule.
References
A Comparative Guide to the Reactivity of Fmoc-DAP-N3 in CuAAC vs. SPAAC
For researchers, scientists, and drug development professionals engaged in peptide modification and bioconjugation, the choice of ligation chemistry is critical. The azide-functionalized amino acid, N-α-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid with an azide group on the side chain (Fmoc-DAP-N3), is a versatile building block for introducing a bioorthogonal handle into peptides via Solid-Phase Peptide Synthesis (SPPS).[1][2][3][4] This azide moiety enables site-specific conjugation through two powerful "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] This guide provides an objective comparison of the reactivity of this compound in these two ligation methods, supported by experimental data and detailed protocols to inform the selection of the most appropriate strategy for your research needs.
Executive Summary
The fundamental difference between CuAAC and SPAAC lies in the activation mechanism of the alkyne counterpart. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne for reaction with the azide on the DAP residue, while SPAAC employs a strained cyclooctyne that reacts with the azide without the need for a catalyst. This distinction has significant implications for reaction kinetics, biocompatibility, and experimental design. Generally, CuAAC is faster, but the cytotoxicity of the copper catalyst can be a limiting factor in biological applications. SPAAC, being copper-free, is highly biocompatible and ideal for in vivo and live-cell studies, though it is typically slower than CuAAC.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for CuAAC and SPAAC reactions involving azide-functionalized peptides, providing a basis for comparing the expected performance of this compound in these contexts.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) (often generated in situ from CuSO₄ and a reducing agent) | None (driven by ring strain) |
| Second-Order Rate Constant (k₂) | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne |
| Typical Reaction Time | 1 - 24 hours | 30 minutes - 12 hours |
| Typical Yield | 70 - 95% | 80 - 99% |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Reagent Accessibility | Simple terminal alkynes are readily available and cost-effective. | Strained cyclooctynes can be complex and expensive to synthesize. |
| Side Reactions | Potential for oxidative homocoupling of alkynes. | Cyclooctynes can be prone to side reactions if highly unstable. |
Reaction Mechanisms and Experimental Workflow
The choice between CuAAC and SPAAC dictates the experimental approach for peptide modification. The following diagrams illustrate the conceptual differences in their reaction pathways and a generalized workflow for comparing their reactivity.
Caption: Comparative reaction pathways of CuAAC and SPAAC.
Caption: Workflow for comparing CuAAC and SPAAC reactivity.
Detailed Experimental Protocols
The following are representative protocols for performing on-resin CuAAC and SPAAC with a peptide containing this compound.
Protocol 1: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the on-resin click reaction between an azide-containing peptide and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized peptide-resin (containing DAP-N3)
-
Alkyne-functionalized molecule (5-10 equivalents)
-
Copper(II) sulfate (CuSO₄) (1-2 equivalents)
-
Sodium ascorbate (5-10 equivalents)
-
Copper-coordinating ligand (e.g., THPTA) (optional, but recommended)
-
Solvent: Degassed DMF/water or DIPEA/DMF mixture
Procedure:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in a suitable degassed solvent like DMF in a reaction vessel.
-
Reagent Solution Preparation: In a separate vessel, dissolve the alkyne-functionalized molecule in the reaction solvent.
-
Catalyst Preparation: Prepare a fresh catalyst solution. A common system consists of Copper(II) sulfate and sodium ascorbate, which reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Add the alkyne solution and the catalyst solution to the resin.
-
Incubation: Gently agitate the mixture at room temperature. Reaction times can vary from 2 to 18 hours, depending on the substrates.
-
Washing: After the reaction, thoroughly wash the resin with DMF, water, a copper-chelating solution (e.g., dilute ammonium hydroxide or EDTA in water), water again, and finally with DMF and DCM to remove all traces of copper and other reagents.
-
Cleavage and Purification: Cleave the modified peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Purify the final product using reverse-phase HPLC.
Protocol 2: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC offers a powerful, catalyst-free alternative to CuAAC, which is particularly advantageous for biological systems where copper toxicity is a concern.
Materials:
-
Azide-functionalized peptide-resin (containing DAP-N3)
-
Strained alkyne (e.g., a DBCO- or BCN-conjugated molecule; 2-5 equivalents)
-
Solvent: DMF, NMP, or DMSO/water mixtures
Procedure:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in DMF or a similar suitable solvent.
-
Reagent Solution: Dissolve the strained alkyne in a compatible solvent.
-
Reaction: Add the strained alkyne solution to the resin.
-
Incubation: Agitate the mixture at room temperature. SPAAC reactions are often faster than CuAAC for on-resin systems, with typical reaction times ranging from 1 to 4 hours.
-
Washing: Wash the resin thoroughly with the reaction solvent (e.g., DMF) followed by DCM.
-
Cleavage and Purification: Cleave the peptide from the resin and purify via RP-HPLC as described for the CuAAC protocol.
Conclusion
The choice between CuAAC and SPAAC for the modification of peptides containing this compound is contingent on the specific application. CuAAC is a robust and generally faster reaction, making it suitable for a wide range of applications in materials science and when biocompatibility is not a primary concern. In contrast, SPAAC is the preferred method for bioconjugation in living systems, such as live-cell imaging or in vivo studies, where the absence of a cytotoxic copper catalyst is paramount. By understanding the distinct reactivity profiles and experimental considerations of each method, researchers can effectively leverage the versatility of this compound to construct complex and functionalized peptides for a myriad of applications in research, diagnostics, and drug development.
References
A Comparative Kinetic Analysis of Fmoc-DAP-N3 Click Reactions for Bioconjugation
For researchers, scientists, and drug development professionals, the efficient and site-specific modification of peptides is paramount. "Click chemistry," particularly the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, has become an indispensable tool. The incorporation of azide-containing non-canonical amino acids via solid-phase peptide synthesis (SPPS) is the first step in this powerful bioconjugation strategy. This guide provides a comparative kinetic analysis of Fmoc-L-2,3-diaminopropionic acid (azide) (Fmoc-DAP-N3), a widely used building block, and its common alternatives: Fmoc-p-azido-L-phenylalanine (Fmoc-pAzF) and Fmoc-L-azidolysine (Fmoc-Lys(N3)).
Performance Comparison of Azide-Containing Amino Acids
The choice of the azide-bearing amino acid can influence not only the physicochemical properties of the final peptide but also the kinetics of the subsequent click reaction. Factors such as side-chain length, flexibility, and the electronic environment of the azide moiety play a crucial role.
Fmoc-L-Dap(N3)-OH offers the shortest and most flexible side chain among the three, which is hypothesized to minimize steric hindrance, potentially leading to faster reaction kinetics in both CuAAC and SPAAC.[1]
Fmoc-p-azido-L-phenylalanine (Fmoc-pAzF) introduces an aromatic ring, which can be useful for studying π-π stacking interactions but may present greater steric bulk compared to Fmoc-L-Dap(N3)-OH. The electronic properties of the phenyl ring can also influence the reactivity of the azide. A related analogue, p-azidomethyl-L-phenylalanine (pAMF), where a methylene spacer insulates the azide from the phenyl ring, has been shown to exhibit a significant rate enhancement in SPAAC reactions.[1]
Fmoc-L-azidolysine (Fmoc-Lys(N3)-OH) provides a long, flexible, and hydrophilic side chain, which can enhance peptide solubility and ensure the azide is readily accessible for reaction. However, its intrinsic reactivity may be slightly lower compared to analogues with less electron-withdrawing character near the azide group.[1]
Kinetic Analysis of SPAAC Reactions
Strain-promoted azide-alkyne cycloaddition is a copper-free click reaction that is highly valued for applications in living systems where the cytotoxicity of copper is a concern. The reaction rate is a critical parameter for its utility and is highly dependent on the choice of the strained cyclooctyne.
| Azide-Containing Amino Acid Derivative | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3-azido-L-alanine (analogue of Dap(N3)) | sulfo-DBCO | 0.32 - 1.22 (buffer dependent) | [1] |
| Novel hydrophilic azidoamino acid | DBCO | 0.34 | [2] |
| Novel hydrophilic azidoamino acid | BCN | 0.28 | |
| p-azidomethyl-L-phenylalanine (pAMF) | DBCO | ~0.1 (estimated) | |
| p-azido-L-phenylalanine (pAzF) | DBCO | ~7-fold slower than pAMF |
Note: Direct comparative kinetic data for this compound, Fmoc-pAzF, and Fmoc-Lys(N3) under identical conditions is scarce. The data presented is collated from studies on structurally similar amino acids and should be used as a guideline. Reaction rates are dependent on the specific reactants, solvent, and temperature.
Stability of the Azide Group during Peptide Synthesis
A critical consideration is the stability of the azide functionality throughout solid-phase peptide synthesis and during the final cleavage and deprotection step. The azide group is generally stable under the standard basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of cleavage (trifluoroacetic acid - TFA). However, the choice of scavengers in the cleavage cocktail is crucial.
| Cleavage Cocktail Component | Effect on Azide Stability | Recommendation |
| Thiol-based scavengers (e.g., EDT, DTT) | Significant reduction of the azide to an amine | Avoid use |
| Triisopropylsilane (TIS) | Minimal to no reduction of the azide | Recommended scavenger |
Experimental Protocols
Protocol 1: Incorporation of Azide-Containing Amino Acids into Peptides via SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate an Fmoc-azido-amino acid onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected azide-containing amino acid (this compound, Fmoc-pAzF, or Fmoc-Lys(N3))
-
Solid-phase synthesis resin with a free amine group
-
Coupling reagent (e.g., HBTU, HATU, or PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 minutes and then 15 minutes) to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-azido-amino acid (3 equivalents), coupling reagent (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Confirmation of Coupling: Perform a Kaiser test to ensure the reaction is complete (a negative result indicates completion).
SPPS cycle for incorporating an azide-containing amino acid.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin CuAAC reaction between an azide-containing peptide and a terminal alkyne.
Materials:
-
Azide-functionalized peptide on resin
-
Alkyne-functionalized molecule (5-10 equivalents)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent: Degassed DMF/water mixture
Methodology:
-
Resin Preparation: Swell the azide-peptide resin in a degassed solvent mixture.
-
Reaction Cocktail Preparation: In a separate vial, dissolve the alkyne-functionalized molecule in the solvent. Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
On-Resin Reaction: Add the alkyne solution to the resin. Then, add the CuSO₄ solution followed by the sodium ascorbate solution. Agitate the mixture at room temperature for 6-12 hours.
-
Washing: Drain the reaction cocktail and wash the resin thoroughly with DMF, water, and DCM.
-
Cleavage and Purification: Cleave the peptide from the resin using a TFA cocktail containing TIS as a scavenger. Purify the peptide by reverse-phase HPLC.
General mechanism for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the in-solution SPAAC reaction of a purified azide-containing peptide with a strained cyclooctyne.
Materials:
-
Purified azide-containing peptide
-
Strained cyclooctyne (e.g., DBCO or BCN derivative, 1.5-5 equivalents)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving the cyclooctyne)
Methodology:
-
Reactant Preparation: Dissolve the azide-peptide in the reaction buffer. Dissolve the strained cyclooctyne in a minimal amount of DMSO and then add it to the peptide solution.
-
Reaction: Incubate the reaction mixture at room temperature for 2-12 hours. The progress can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials.
Workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Conclusion
The selection of an azide-containing amino acid for peptide synthesis and subsequent click chemistry is a critical decision that can impact reaction efficiency and the properties of the final bioconjugate. Fmoc-L-Dap(N3)-OH, with its short and flexible side chain, is an excellent choice that is anticipated to provide favorable reaction kinetics due to minimal steric hindrance. While direct comparative kinetic data is limited, the available information suggests that it performs comparably to or better than longer-chain analogues in many cases. For applications requiring specific properties, such as increased hydrophilicity or the potential for aromatic interactions, Fmoc-L-azidolysine or Fmoc-p-azido-L-phenylalanine, respectively, may be suitable alternatives. Careful consideration of the experimental conditions, particularly the choice of scavengers during peptide cleavage and the specific alkyne partner in the click reaction, is essential for maximizing the yield and purity of the desired bioconjugate.
References
A Comparative Guide to Purity Assessment of Synthetic Peptides Incorporating Fmoc-L-Dap(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of modified peptides is a cornerstone of modern chemical biology and drug discovery. The incorporation of non-canonical amino acids, such as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-azidopropanoic acid (Fmoc-L-Dap(N3)-OH), provides a powerful tool for introducing bioorthogonal handles for subsequent conjugation and modification.[1] However, ensuring the purity of these synthetic peptides is paramount for the reliability of experimental data and for therapeutic applications.
This guide provides a comprehensive comparison of the industry-standard methods for assessing the purity of synthetic peptides, with a special focus on those containing the azide-functionalized residue from Fmoc-L-Dap(N3)-OH. We will delve into the principles of these techniques, provide detailed experimental protocols, and present quantitative data to illustrate the comparison.
The Role of Fmoc-L-Dap(N3)-OH in Peptide Synthesis
Fmoc-L-Dap(N3)-OH is a derivative of the amino acid L-alanine, featuring an azide group on its side chain and an Fmoc protecting group on the α-amine.[1][2] This structure makes it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1][2] The primary utility of incorporating Fmoc-L-Dap(N3)-OH is to introduce a stable and bioorthogonal azide handle into the peptide sequence. This azide group can then be used for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecules such as fluorescent dyes, imaging agents, or drug payloads.
It is crucial to understand that Fmoc-L-Dap(N3)-OH is a building block for peptide synthesis, not a direct tool for purity assessment. The purity of a peptide synthesized with this or any other amino acid must be rigorously evaluated using orthogonal analytical methods.
Core Purity Assessment Methodologies
The two primary and complementary techniques for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantifying the purity of synthetic peptides. The principle of RP-HPLC is the separation of molecules based on their hydrophobicity. A peptide mixture is passed through a column containing a non-polar stationary phase, and a gradient of increasing organic solvent is used to elute the components. The desired peptide and its impurities will have different retention times, allowing for their separation and quantification based on the area of their corresponding peaks in the chromatogram.
-
Mass Spectrometry (MS): MS is an indispensable tool for confirming the identity (i.e., the molecular weight) of the synthesized peptide and for identifying impurities. Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). By measuring the mass-to-charge ratio of the ions, MS provides a highly accurate confirmation that the correct peptide was synthesized and can reveal the presence of impurities such as truncated or extended sequences, or unexpected modifications.
Comparative Analysis of Purity Assessment Methods
| Method | Principle | Information Provided | Typical Purity Determination | Considerations for Peptides with Fmoc-L-Dap(N3)-OH |
| RP-HPLC | Separation by hydrophobicity | Retention time, peak area (% purity) | Relative purity based on UV absorbance (typically at 214-220 nm) | The azide group is relatively non-polar and will contribute to the overall hydrophobicity of the peptide, influencing its retention time. The fundamental principles of separation and quantification remain the same. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Molecular weight, identification of impurities | Primarily qualitative for identity confirmation, can be quantitative with internal standards | Essential for confirming the successful incorporation of the Dap(N3) residue (mass of Dap(N3) residue = 127.1 g/mol ). Also critical for identifying specific impurities related to the azide group, such as its reduction to an amine (mass decrease of 26 Da). |
| Amino Acid Analysis (AAA) | Hydrolysis of peptide and quantification of constituent amino acids | Amino acid composition and ratio, net peptide content | Provides an absolute measure of peptide content but not a direct measure of purity from peptide-related impurities. | Can confirm the presence of the diaminopropionic acid backbone after hydrolysis, but will not differentiate it from the azide-containing form. |
Potential Impurities in Peptides Synthesized with Fmoc-L-Dap(N3)-OH
While many impurities are common to all Fmoc-based SPPS, the incorporation of Fmoc-L-Dap(N3)-OH can introduce some specific challenges:
-
Standard SPPS Impurities: These include deletion sequences (missing an amino acid), truncated sequences (prematurely terminated synthesis), and products of incomplete deprotection of side chains.
-
Azide Reduction: The azide group is generally stable during SPPS but can be susceptible to reduction to an amine during the final cleavage from the resin, especially when using thiol-containing scavengers like ethanedithiol (EDT). This results in a peptide with a diaminopropionic acid (Dap) residue instead of the desired azido-diaminopropionic acid (Dap(N3)), leading to a mass decrease of 26 Da.
-
Guanidinylation: The use of certain coupling reagents, such as HBTU and TBTU, with Fmoc-L-Dap(N3)-OH has been reported to lead to lower coupling efficiencies and the potential for guanidinylation of the N-terminus, which terminates the peptide chain.
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
Objective: To separate the target peptide from its impurities and determine its relative purity.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Peptide sample.
Procedure:
-
Sample Preparation: Dissolve the crude or purified peptide in Solvent A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1 mL/min.
-
Injection: Inject 10-20 µL of the peptide sample.
-
Gradient Elution: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm.
-
Data Analysis: Integrate the peak areas to determine the relative purity of the target peptide. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Identity Confirmation by Mass Spectrometry (MALDI-TOF)
Objective: To confirm the molecular weight of the target peptide and identify impurities.
Instrumentation:
-
MALDI-TOF Mass Spectrometer.
Reagents:
-
Peptide sample.
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50:50 ACN:water with 0.1% TFA).
-
Calibration standards.
Procedure:
-
Sample Preparation: Dissolve the peptide sample in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 10 pmol/µL.
-
Sample Spotting: Mix the peptide sample and matrix solution in a 1:1 ratio and spot 1 µL of the mixture onto the MALDI target plate. Let it air dry.
-
Data Acquisition: Insert the target plate into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Compare the observed monoisotopic mass with the theoretical mass of the peptide containing the Dap(N3) residue.
Case Study: Comparative Purity Analysis
To illustrate the practical aspects of purity assessment, consider a hypothetical 10-amino acid peptide, "Peptide-X," synthesized with and without the incorporation of Fmoc-L-Dap(N3)-OH in place of an alanine residue.
| Parameter | Standard Peptide-X (with Alanine) | Modified Peptide-X (with Dap(N3)) | Commentary |
| Theoretical Mass (monoisotopic) | 1000.5 Da | 1056.5 Da | The mass difference of 56 Da reflects the replacement of Alanine (71 Da) with Dap(N3) (127 Da). |
| Crude Purity (by RP-HPLC) | 75% | 70% | The incorporation of a non-canonical amino acid can sometimes lead to slightly lower coupling efficiencies, resulting in a modest decrease in crude purity. |
| Purified Purity (by RP-HPLC) | >98% | >98% | With optimized purification protocols, high purity can be achieved for both peptides. |
| Major Impurities (identified by MS) | - Deletion sequence (Mass: 929.5 Da) - Truncated sequence | - Deletion sequence (Mass: 985.5 Da) - Azide-reduced peptide (Mass: 1030.5 Da) | The modified peptide exhibits a unique impurity corresponding to the reduction of the azide group, which must be monitored. |
This case study highlights that while the overall purity of the final product can be comparable, the impurity profile of a peptide containing Fmoc-L-Dap(N3)-OH may present unique species that require careful characterization by mass spectrometry.
Visualizing the Workflow
Workflow for Peptide Synthesis and Purity Assessment
Caption: Workflow for SPPS with Fmoc-L-Dap(N3)-OH and subsequent purity analysis.
Logical Flow for Purity Assessment Strategy
Caption: Decision-making workflow for peptide purity assessment.
Conclusion
The incorporation of Fmoc-L-Dap(N3)-OH is a powerful strategy for the synthesis of functionalized peptides. While the fundamental principles of purity assessment remain the same, researchers must be vigilant for potential side reactions unique to this non-canonical amino acid. A combination of RP-HPLC for quantification and mass spectrometry for identity confirmation is essential for ensuring the quality and reliability of synthetic peptides containing Fmoc-L-Dap(N3)-OH. By following rigorous analytical protocols, scientists can confidently utilize these modified peptides in their research and development endeavors.
References
A Comparative Guide to Azide-Containing Amino Acids for Site-Specific Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of peptides is a critical technique in modern chemical biology and drug development. The introduction of bioorthogonal chemical handles, such as azides, into a peptide sequence allows for precise, post-synthetic conjugation of a wide variety of moieties, including fluorophores, drug payloads, and PEG chains. This guide provides an objective comparison of Fmoc-D-Dap(N3)-OH with a key alternative, Fmoc-L-Lys(N3)-OH, focusing on their use in solid-phase peptide synthesis (SPPS) and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Certificate of Analysis: A Quality Benchmark
A Certificate of Analysis (CoA) provides critical quality control data for a specific batch of a chemical reagent. While individual CoA values are lot-specific, the table below summarizes the typical specifications for high-purity Fmoc-D-Dap(N3)-OH used in peptide synthesis.
Table 1: Typical Certificate of Analysis for Fmoc-D-Dap(N3)-OH
| Parameter | Specification | Typical Value |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥98.0% | 99.5% |
| Identity (¹H NMR) | Consistent with structure | Conforms |
| Mass Spec (LCMS) | Consistent with structure | Conforms |
| Optical Rotation | [a]D20 = 9 ± 2º (c=1 in DMF) | +8.5º |
| Molecular Formula | C₁₈H₁₆N₄O₄ | C₁₈H₁₆N₄O₄ |
| Molecular Weight | 352.34 g/mol | 352.3 g/mol |
Performance Comparison: Fmoc-D-Dap(N3)-OH vs. Alternatives
The choice of which azide-containing amino acid to incorporate into a peptide sequence can influence the synthesis process and the properties of the final conjugate. The primary alternative to Fmoc-D-Dap(N3)-OH is Fmoc-L-Lys(N3)-OH, which provides the same azide handle but on a longer, more flexible side chain. Another strategy is to incorporate an alkyne-containing amino acid, such as Fmoc-L-Propargylglycine (Fmoc-Pra-OH), and perform the click reaction with an azide-modified molecule.
While direct, quantitative head-to-head comparative studies are scarce in published literature, a comparison based on their structural properties and established principles of peptide chemistry provides valuable guidance.[1]
Table 2: Comparison of Fmoc-D-Dap(N3)-OH with Common Alternatives
| Feature | Fmoc-D-Dap(N3)-OH | Fmoc-L-Lys(N3)-OH | Fmoc-L-Propargylglycine (Fmoc-Pra-OH) |
| Structure | Short, constrained side chain | Long, flexible side chain | Short, alkyne-terminated side chain |
| Analogue of | Alanine / Diaminopropionic Acid | Lysine | Alanine |
| Side-Chain Length | Short (1-carbon spacer to N₃) | Long (4-carbon spacer to N₃) | Short (1-carbon spacer to alkyne) |
| Potential Peptide Impact | May induce local conformational constraints.[1] | Less likely to perturb backbone conformation.[1] | Minimal steric bulk; less likely to perturb structure. |
| Coupling Efficiency | Generally high, but can be sequence-dependent. Potent coupling reagents like PyBOP or HATU are recommended.[2][3] | High, similar to standard amino acids. | High, similar to standard amino acids. |
| Click Reaction Accessibility | Azide is close to the peptide backbone, which could potentially cause steric hindrance with very large conjugation partners. | Azide is extended away from the peptide backbone, potentially offering better accessibility for bulky molecules. | Alkyne is generally highly accessible. |
| Key Application | Introducing an azide handle with minimal side-chain length. | Mimicking lysine while introducing an azide handle. | Introducing the complementary alkyne handle for reaction with azide-modified probes/drugs. |
Experimental Protocols
The following protocols describe a standard workflow for incorporating an azide-containing amino acid into a peptide via Fmoc-SPPS, followed by an on-resin CuAAC reaction to conjugate a fluorescent dye.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for a single coupling cycle to incorporate Fmoc-D-Dap(N3)-OH.
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain.
-
Repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
3. Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-D-Dap(N3)-OH (3 eq.) with a coupling reagent such as HATU (2.9 eq.) or PyBOP (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.). Let the mixture stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using a qualitative ninhydrin (Kaiser) test. A yellow result indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Wash the resin with DMF (5x) and DCM (3x).
4. Repeat:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a fluorescent dye) to the azide-containing peptide on the resin.
1. Resin Preparation:
-
Swell the azide-functionalized peptide-resin in DMF.
2. Click Reaction Cocktail Preparation:
-
In a separate light-protected vial, prepare the click reaction cocktail. For a 0.1 mmol scale synthesis, use:
-
Alkyne-functionalized dye (5 eq.)
-
Copper(I) source: Copper(II) sulfate (CuSO₄) (1 eq.) and Sodium Ascorbate (5 eq.).
-
Copper-stabilizing ligand: Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (2.5 eq.)
-
Solvent: Degassed DMF/H₂O mixture.
-
3. On-Resin Reaction:
-
Add the click reaction cocktail to the peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours, protected from light.
4. Washing:
-
Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x) to remove excess reagents and copper.
Protocol 3: Peptide Cleavage and Purification
1. Cleavage:
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane) for 2-4 hours. Note: Thiol-based scavengers like EDT should be avoided as they can reduce the azide group.
-
Filter the resin and collect the filtrate.
2. Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflow
The following diagrams illustrate the key workflows for the synthesis and subsequent modification of peptides using Fmoc-D-Dap(N3)-OH.
Caption: Experimental workflow for SPPS incorporation of Fmoc-D-Dap(N3)-OH and subsequent on-resin CuAAC.
Caption: Application of a Dap(N3)-derived peptide probe to monitor kinase activity in a signaling pathway.
References
A Head-to-Head Battle of Bioorthogonal Handles: Fmoc-L-Dap(N3)-OH vs. Fmoc-p-azido-L-phenylalanine
In the realm of peptide chemistry and drug development, the site-specific incorporation of bioorthogonal functional groups is a cornerstone for creating sophisticated molecular probes, targeted therapeutics, and novel biomaterials. Among the arsenal of chemical tools available, azide-containing amino acids stand out for their versatility in "click chemistry" reactions. This guide provides a comprehensive performance comparison of two widely used azide-bearing building blocks: Fmoc-L-Dap(N3)-OH and Fmoc-p-azido-L-phenylalanine.
At a glance, these two molecules offer the same reactive handle—the azide group—but their different side-chain structures impart distinct characteristics that influence their performance in peptide synthesis and subsequent bioconjugation reactions. Fmoc-L-Dap(N3)-OH features a short, aliphatic side chain, while Fmoc-p-azido-L-phenylalanine possesses a bulkier, aromatic side chain. This fundamental difference has implications for steric hindrance, electronic effects on azide reactivity, and the potential impact on peptide structure.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-L-Dap(N3)-OH and Fmoc-p-azido-L-phenylalanine is presented below.
| Property | Fmoc-L-Dap(N3)-OH | Fmoc-p-azido-L-phenylalanine |
| Synonyms | Fmoc-β-azido-L-alanine, Fmoc-L-Aza-OH[1] | Fmoc-L-Phe(4-azido)-OH, Fmoc-p-azido-L-Phe-OH[2] |
| CAS Number | 684270-46-0[1] | 163217-43-4[2] |
| Molecular Formula | C₁₈H₁₆N₄O₄[1] | C₂₄H₂₀N₄O₄ |
| Molecular Weight | 352.34 g/mol | 428.5 g/mol |
| Side Chain Structure | Aliphatic, short, flexible | Aromatic, bulky, rigid |
Performance in Solid-Phase Peptide Synthesis (SPPS)
Both Fmoc-L-Dap(N3)-OH and Fmoc-p-azido-L-phenylalanine are designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The azide group is generally stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid). However, the efficiency of their incorporation can be influenced by their distinct structures.
While direct, head-to-head comparative studies on coupling efficiency are scarce, the steric bulk of the side chain can play a role. The smaller, more flexible side chain of Fmoc-L-Dap(N3)-OH may present a lower steric barrier during the coupling reaction compared to the bulkier phenyl ring of Fmoc-p-azido-L-phenylalanine, potentially leading to faster and more efficient coupling in sterically hindered sequences.
Stability Considerations: The primary side reaction for azido-containing amino acids during SPPS is the reduction of the azide group to an amine. This is most likely to occur during the final cleavage step if thiol-based scavengers like 1,2-ethanedithiol (EDT) are used in the trifluoroacetic acid (TFA) cocktail. It is advisable to use scavenger cocktails that do not contain thiols, such as those with triisopropylsilane (TIS), to preserve the integrity of the azide group.
Performance in Bioconjugation: Click Chemistry
The azide group serves as a handle for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage. The reactivity of the azide can be influenced by its electronic environment. While quantitative comparative data is limited, the electron-withdrawing nature of the phenyl ring in p-azido-L-phenylalanine might slightly modulate the azide's reactivity compared to the aliphatic side chain of L-Dap(N3).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern. The reaction rate is a critical performance parameter. Studies have shown that the electronic environment of the azide significantly impacts SPAAC kinetics. For instance, the reaction rate for p-azidomethyl-L-phenylalanine (pAMF), where a methylene spacer insulates the azide from the phenyl ring, is 7-fold higher than that for p-azido-L-phenylalanine (pAzF). This suggests that the direct attachment of the azide to the aromatic ring in pAzF reduces its reactivity in SPAAC, likely due to the electron-withdrawing effect of the ring. Consequently, the aliphatic nature of the azide in L-Dap(N3) may offer more favorable kinetics in SPAAC reactions compared to p-azido-L-phenylalanine.
Quantitative Comparison of SPAAC Kinetics
| Amino Acid | Second-Order Rate Constant (k) with DBCO | Fold Change vs. pAzF |
| p-azido-L-phenylalanine (pAzF) | ~0.1 M⁻¹s⁻¹ (estimated from relative rates) | 1 |
| p-azidomethyl-L-phenylalanine (pAMF) | ~0.7 M⁻¹s⁻¹ (estimated from relative rates) | 7 |
Data inferred from relative rate comparisons in studies of pAzF and pAMF.
Impact on Peptide Structure and Function
The choice between an aliphatic and an aromatic side chain can influence the final properties of the peptide. The bulky phenyl ring of p-azido-L-phenylalanine may be more disruptive to the native peptide conformation, particularly in structured domains like alpha-helices. In contrast, the smaller side chain of L-Dap(N3) is less likely to cause significant structural perturbations. However, the aromatic ring of p-azido-L-phenylalanine can also be exploited for its potential to engage in aromatic interactions, which could be beneficial for receptor binding or other molecular recognition events.
Experimental Protocols
General Protocol for Incorporation of Fmoc-Azido-Amino Acids in Fmoc-SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate either Fmoc-L-Dap(N3)-OH or Fmoc-p-azido-L-phenylalanine onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid (Fmoc-L-Dap(N3)-OH or Fmoc-p-azido-L-phenylalanine)
-
Peptide synthesis resin with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or PyBOP)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane - DCM)
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-azido-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-3 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
-
General Protocol for On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin click reaction between an azide-containing peptide and an alkyne-functionalized molecule.
Materials:
-
Azide-functionalized peptide-resin
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)
-
Copper(I) source (e.g., Copper(I) iodide - CuI, or Copper(II) sulfate - CuSO₄ with a reducing agent)
-
Reducing agent (if using a Cu(II) source, e.g., sodium ascorbate)
-
Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF or a mixture of DMF/water)
Methodology:
-
Resin Preparation: Swell the azide-functionalized peptide-resin in the reaction solvent for 30 minutes.
-
Click Reaction Cocktail Preparation:
-
In a separate vial, dissolve the alkyne-functionalized molecule (e.g., 5 equivalents) in the reaction solvent.
-
Add the copper(I) source (e.g., CuI, 2 equivalents) or a mixture of CuSO₄ (0.5 equivalents) and sodium ascorbate (2.5 equivalents).
-
Add the ligand (e.g., TBTA, 1 equivalent) if necessary to stabilize the Cu(I) and improve reaction efficiency.
-
Add the base (e.g., DIPEA, 10 equivalents).
-
-
Reaction:
-
Add the click reaction cocktail to the swollen resin.
-
Agitate the mixture at room temperature for 12-24 hours, protected from light if using fluorescent molecules.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin extensively with the reaction solvent, followed by DCM, to remove excess reagents and copper.
-
Visualizing the Workflow
Caption: General workflow for peptide synthesis and modification.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion and Recommendations
The choice between Fmoc-L-Dap(N3)-OH and Fmoc-p-azido-L-phenylalanine depends on the specific requirements of the research.
Fmoc-L-Dap(N3)-OH is recommended when:
-
Minimizing steric hindrance during peptide synthesis is a priority.
-
Preserving the native peptide conformation is critical.
-
Faster SPAAC reaction kinetics are desired.
Fmoc-p-azido-L-phenylalanine may be preferred when:
-
The introduction of an aromatic side chain is structurally or functionally desirable.
-
Potential aromatic interactions can be leveraged for molecular recognition.
-
Slightly slower SPAAC kinetics are acceptable for the specific application.
For most standard applications where a simple and efficient azide handle is required, Fmoc-L-Dap(N3)-OH offers the advantage of a smaller, less perturbing side chain and likely more favorable reaction kinetics in copper-free click chemistry. However, Fmoc-p-azido-L-phenylalanine remains a valuable tool, particularly when the unique properties of its aromatic side chain are a design feature of the target peptide. Researchers should carefully consider these factors to select the optimal building block for their peptide synthesis and bioconjugation strategies.
References
Unrivaled Stability: A Comparative Analysis of Triazole Linkages from Fmoc-DAP-N3 Reactions
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that dictates the stability and efficacy of bioconjugates and therapeutic molecules. The 1,2,3-triazole linkage, forged through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a superior option for creating robust and stable molecular architectures. This guide provides an objective comparison of the stability of the triazole linkage, particularly when derived from the versatile amino acid building block Nα-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid with a side-chain azide (Fmoc-DAP-N3), against other common linkages. The presented experimental data underscores the exceptional resilience of the triazole moiety in demanding physiological and chemical environments.
The 1,2,3-triazole ring is renowned for its exceptional chemical and metabolic stability.[1][2][3][4] This inertness is a direct result of the aromaticity and the strong covalent bonds within the heterocyclic ring system, making it resistant to a wide array of conditions that would typically cleave more labile linkages.[5] When incorporated into peptides and other bioconjugates using this compound, the resulting triazole bridge offers a permanent and reliable connection, ensuring the integrity of the final product.
Comparative Stability of Bioconjugation Linkages
The stability of a chemical linker is paramount for in vivo applications, where conjugates are exposed to a wide range of pH values and enzymatic activities. The following table summarizes the stability of the 1,2,3-triazole linkage in comparison to other commonly used linkages under physiologically relevant conditions.
| Linkage Type | Method of Formation | General Stability | Conditions Leading to Cleavage | Half-life in Human Plasma (Representative) | Key Characteristics |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Very High | Generally inert to hydrolysis, enzymatic cleavage, and redox conditions. | > 1 week (often considered permanent) | Bio-inert, high chemical and metabolic stability. |
| Amide | Amine-Carboxylic Acid Condensation | Very High | Susceptible to enzymatic cleavage by proteases. | ~7 days (for specific amide linkers in ADCs) | The "gold standard" for stability, but formation can require harsh conditions. |
| Ester | Alcohol-Carboxylic Acid Condensation | Moderate | Susceptible to hydrolysis (acid or base-catalyzed) and cleavage by esterase enzymes. | Minutes to hours | Often used for prodrugs requiring cleavage for activation. |
| Hydrazone | Aldehyde/Ketone-Hydrazine Reaction | pH-Dependent | Generally stable at neutral pH but hydrolyzes under acidic conditions (e.g., endosomes). | Hours to days (pH-dependent) | Commonly used for drug delivery systems targeting acidic intracellular compartments. |
| Oxime | Aldehyde/Ketone-Hydroxylamine Condensation | Moderate to High | More stable than hydrazones but can be cleaved under more acidic conditions. | ~1 month (at physiological pH) | Offers a balance of stability and potential for cleavage. |
| Thioether | Michael Addition or Thiol-Ene Reaction | Very High | Highly stable and resistant to hydrolysis and enzymatic cleavage. | Very long | A robust and stable linkage alternative to triazoles. |
| Disulfide | Thiol-Disulfide Exchange | Reductively Labile | Stable in circulation but readily cleaved in the reducing intracellular environment. | Minutes to hours (intracellularly) | Ideal for intracellular drug delivery. |
Experimental Protocols
Protocol 1: Formation of a Triazole Linkage from this compound
This protocol describes the on-resin formation of a triazole linkage using a peptide synthesized with this compound and a terminal alkyne-containing molecule.
Materials:
-
Peptide-resin containing the this compound residue
-
Alkyne-containing molecule (e.g., propargylglycine-modified molecule) (5 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (0.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, dissolve the alkyne-containing molecule, CuSO₄, and sodium ascorbate in DMF.
-
Add the solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
Wash the resin thoroughly with DMF, followed by DCM.
-
The resin is now ready for subsequent steps like cleavage and purification.
Protocol 2: Evaluation of Hydrolytic Stability
This protocol provides a framework for assessing the stability of the triazole-linked conjugate at different pH values.
Materials:
-
Triazole-linked conjugate (1 mg/mL)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Carbonate-bicarbonate buffer at pH 9.0
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Dissolve the triazole-linked conjugate in each of the three buffer solutions to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
Withdraw aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Analyze the aliquots by reverse-phase HPLC to quantify the amount of intact conjugate remaining.
-
Monitor for the appearance of degradation products. The mobile phase for HPLC analysis will typically consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
Protocol 3: Evaluation of Enzymatic Stability
This protocol assesses the stability of the triazole-linked conjugate in the presence of proteolytic enzymes.
Materials:
-
Triazole-linked conjugate (1 mg/mL)
-
Human plasma or a solution of a specific protease (e.g., Cathepsin B) in a relevant buffer.
-
Control solution (buffer without enzyme).
-
HPLC system.
Procedure:
-
Dissolve the triazole-linked conjugate in human plasma or the protease solution to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 6, 24, and 48 hours).
-
Immediately quench the enzymatic activity (e.g., by adding a protease inhibitor or by protein precipitation with acetonitrile).
-
Centrifuge the samples to remove precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact conjugate.
Visualizing the Process and Logic
To further elucidate the concepts discussed, the following diagrams illustrate the chemical reaction for triazole formation and the experimental workflow for stability assessment.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Experimental Workflow for Linker Stability Assessment.
Conclusion
The 1,2,3-triazole linkage, readily formed from this compound containing peptides and alkyne partners, offers unparalleled stability compared to many other conventional linkers used in bioconjugation and drug development. Its resistance to hydrolytic, enzymatic, and redox degradation makes it the linker of choice for applications demanding long-term in vivo stability. The experimental protocols provided herein offer a robust framework for the systematic evaluation of linker stability, empowering researchers to make informed decisions in the design of next-generation therapeutics and advanced biomaterials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Fmoc-DAP-N3
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds like Fmoc-DAP-N3 (Fmoc-L-2,3-diaminopropionic acid with an azido group) is of paramount importance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this versatile reagent in the laboratory. Adherence to these procedural steps will help mitigate risks associated with the energetic azide functional group.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure when handling this compound and other azido compounds. The following table summarizes the required PPE.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves.[1][2] For high-toxicity situations, consider Silver shield gloves worn under nitrile gloves.[1] | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection against contamination. |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes or explosions. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat is mandatory. For potential exposure to dry particles or liquid suspensions, Tyvek sleeves or gowns are recommended. | Prevents skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible. | Prevents inhalation, which is a primary route of exposure. |
Operational Plan: Safe Handling Procedures
All manipulations involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. A blast shield should also be used as a precaution, especially when working with larger quantities or for the first time.
Key Handling Precautions:
-
Avoid Metal Contact: Never use metal spatulas or implements to handle this compound. Contact with heavy metals can form highly explosive heavy metal azides. Use plastic or ceramic spatulas instead.
-
Acid Incompatibility: Store and handle azides separately from acids. Contact with acids can generate highly toxic and explosive hydrazoic acid.
-
Prevent Shock and Friction: Avoid grinding, scratching, or strong agitation. If using glassware with ground glass joints, ensure they are thoroughly rinsed before use.
-
Temperature Control: Store this compound at the recommended temperature, typically 2-8°C, and away from sources of heat, light, and shock.
-
Work Surface: Line the work surface with disposable absorbent bench paper to contain any spills.
-
Emergency Equipment: Ensure an eyewash station, safety shower, and a spill kit for hazardous chemicals are readily accessible.
Disposal Plan: Step-by-Step Guide
Direct disposal of this compound is strongly discouraged due to the potential explosion hazard of the azide group. The recommended procedure is to chemically quench the azide to a more stable primary amine using a Staudinger reaction before disposal.
Experimental Protocol for Quenching this compound:
-
Dissolution: In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent.
-
Reagent Addition: While stirring at room temperature, add a solution of triphenylphosphine (1.1 to 1.5 equivalents relative to the azide) in the same solvent.
-
Reaction Monitoring: Allow the reaction to proceed. The reaction progress can be monitored for the disappearance of the azide group.
-
Waste Segregation:
-
Quenched Product: The resulting amine (Fmoc-L-diaminopropionic acid) is significantly less hazardous and should be disposed of as non-halogenated organic waste according to institutional and local regulations.
-
Triphenylphosphine Oxide: The triphenylphosphine oxide byproduct should be collected in a separate, labeled solid waste container.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed plastic bag and disposed of as solid hazardous waste.
-
Decontamination of Glassware:
-
Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic azide residue. Collect this rinse solvent as hazardous waste.
-
Chemical Decontamination: Prepare a 10% aqueous solution of sodium nitrite followed by a 20% aqueous solution of sodium hydroxide. Rinse the glassware with these solutions to destroy any residual azide.
-
Standard Cleaning: After decontamination, wash the glassware with laboratory detergent and water, followed by a final rinse with deionized water.
Emergency Procedures
-
Skin Contact: Remove all contaminated clothing and rinse the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes.
-
Inhalation: Move to fresh air immediately and seek emergency medical help.
-
Spills: For small spills within a fume hood, alert others and, while wearing appropriate PPE, cover the spill with sand or another chemical absorbent to prevent dust generation. Carefully sweep the material into a non-metal container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
